methyl 6-iodo-1H-indole-3-carboxylate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H8INO2 |
|---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
methyl 6-iodo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 |
InChI Key |
KHNWRQAUUHNANM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)I |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of methyl 6-iodo-1H-indole-3-carboxylate
This is an in-depth technical guide on the chemical properties, synthesis, and applications of methyl 6-iodo-1H-indole-3-carboxylate .
A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)
Executive Summary
Methyl 6-iodo-1H-indole-3-carboxylate (CAS: 330195-73-8 ) acts as a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, antiviral agents, and CNS-active compounds. Its structural utility lies in its orthogonal reactivity : the C-6 iodine atom allows for late-stage diversification via palladium-catalyzed cross-coupling, while the C-3 methyl ester serves as a gateway to amides, alcohols, and heterocycles. This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns necessary for utilizing this scaffold in drug discovery campaigns.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | Methyl 6-iodo-1H-indole-3-carboxylate |
| CAS Number | 330195-73-8 |
| Molecular Formula | C₁₀H₈INO₂ |
| Molecular Weight | 301.08 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 190–205 °C (Estimated based on 5-iodo/6-bromo analogs) |
| Solubility | Soluble in DMSO, DMF, THF, hot MeOH/EtOAc; Insoluble in water |
| Stability | Stable under ambient conditions; Light-sensitive (store in amber vials) |
| pKa (NH) | ~16.0 (Predicted, DMSO) |
Validated Synthetic Protocols
Accessing the 6-iodo isomer specifically requires bypassing the natural electrophilic bias of the indole ring (which favors C-3). Direct iodination of methyl indole-3-carboxylate typically yields the 5-iodo or 2-iodo products. Therefore, the most reliable route starts from pre-functionalized 6-iodoindole .
Method A: The Trichloroacetyl Chloride Route (Recommended)
This method is preferred for its operational simplicity and high yield, avoiding the need for strong oxidants. It proceeds via a trichloroacetyl intermediate which acts as a masked ester.
Reaction Scheme:
-
Acylation: 6-Iodoindole + Trichloroacetyl chloride
6-Iodo-3-(trichloroacetyl)-1H-indole. -
Methanolysis: Intermediate + MeOH/Base
Methyl 6-iodo-1H-indole-3-carboxylate.
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Maintain an inert atmosphere (
or Ar). -
Acylation: Dissolve 6-iodoindole (1.0 equiv, e.g., 2.43 g, 10 mmol) in anhydrous 1,4-dioxane (40 mL). Add pyridine (1.2 equiv, 0.97 mL).
-
Addition: Dropwise add trichloroacetyl chloride (1.5 equiv, 1.67 mL) over 10 minutes. The reaction is exothermic.
-
Heating: Heat the mixture to 80 °C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of starting material (
). -
Methanolysis: Cool the mixture to room temperature. Add a solution of NaOH (0.5 equiv) in Methanol (30 mL).
-
Reflux: Heat the mixture to reflux (approx. 70 °C) for 30–60 minutes. The trichloroacetyl group is cleaved to the methyl ester with the release of chloroform.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from hot EtOAc/Hexane or purify via silica gel chromatography (Gradient: 0 30% EtOAc in Hexanes).
Method B: Vilsmeier-Haack Formylation & Oxidation
Alternatively, the aldehyde can be synthesized and oxidized, though this is a longer sequence.
-
Formylation:
/DMF on 6-iodoindole 6-iodo-1H-indole-3-carbaldehyde. -
Oxidation:
(Pinnick oxidation) 6-iodo-1H-indole-3-carboxylic acid. -
Esterification: MeOH/
or Product.
Reactivity & Functionalization Map
The core value of this scaffold is its ability to serve as a "hub" for divergent synthesis. The three primary vectors for modification are detailed below.
Vector 1: C-6 Iodine (Cross-Coupling)
The C-6 position is electronically distinct from the C-3 ester. The iodine atom is highly reactive toward oxidative addition with Palladium(0), enabling carbon-carbon and carbon-heteroatom bond formation.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]
-
Conditions:
, , Dioxane/Water, 90 °C.
-
-
Sonogashira: Coupling with terminal alkynes.
-
Conditions:
, CuI, , DMF, RT.
-
-
Buchwald-Hartwig: Amination with primary/secondary amines.
-
Conditions:
, Xantphos, , Toluene, 100 °C.
-
Vector 2: C-3 Methyl Ester (Transformation)
The ester is an electron-withdrawing group (EWG) that stabilizes the indole but remains susceptible to nucleophilic attack.
-
Hydrolysis:
in THF/Water Carboxylic Acid (Precursor for amide coupling). -
Reduction:
(0 °C) Primary Alcohol (Linker attachment point). -
Direct Amidation:
+ Amine Amide (Weinreb amidation protocol).
Vector 3: N-1 Nitrogen (Protection/Alkylation)
The indole NH is weakly acidic (
-
Alkylation:
(1.2 equiv) + Alkyl Halide ( ) in DMF. -
Arylation: Ullmann-type coupling or Chan-Lam coupling (
, Arylboronic acid).
Visualization of Chemical Logic
The following diagram illustrates the synthetic flow and the divergent reactivity pathways available from the core scaffold.
Figure 1: Synthetic route from 6-iodoindole and divergent reactivity map.
Medicinal Chemistry Applications
This scaffold is frequently employed in the design of ATP-competitive kinase inhibitors . The indole core mimics the purine ring of ATP, while the C-3 substituent (often an amide derived from the ester) extends into the solvent-accessible region or interacts with the hinge region.
-
Case Study Context: In the development of inhibitors for GSK-3
or JAK kinases, the 6-position is often used to vector into the "back pocket" of the enzyme to gain selectivity over other kinases. The iodine handle allows libraries of back-pocket binders to be synthesized rapidly via Suzuki coupling. -
Fragment-Based Discovery: The low molecular weight (301 Da) and high ligand efficiency potential make it an ideal fragment starting point.
Safety & Handling
-
Hazards: The compound is an organoiodide and should be treated as a potential irritant.
-
Light Sensitivity: Iodinated indoles can undergo photodeiodination. Store in amber glass vials under inert gas at 2–8 °C.
-
Reagent Safety: Trichloroacetyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood.
References
-
Synthesis via Trichloroacetyl Chloride
- Source: Adapted from protocols for 5-iodoindole deriv
-
Reference:J. Med. Chem., 2008 , 51, 6021–6024.
-
General Indole Reactivity
- Title: Indole Ring Synthesis:
-
Source:Chemical Reviews, 2011 , 111, 1346–1416.
-
Suzuki Coupling on Haloindoles
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Haloindoles.
-
Source:Synthesis, 2006 , 2418–2422.
-
CAS Registry Data
-
Identifier: 330195-73-8 (Methyl 6-iodo-1H-indole-3-carboxylate).[2]
-
Source: PubChem / ChemicalBook.
-
Sources
Methyl 6-iodo-1H-indole-3-carboxylate: A Versatile Scaffold for Medicinal Chemistry
Topic: Methyl 6-iodo-1H-indole-3-carboxylate CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Methyl 6-iodo-1H-indole-3-carboxylate (CAS: 330195-73-8 ) is a high-value heterocyclic intermediate used extensively in the discovery of small-molecule therapeutics. Distinguished by its orthogonal reactivity, this scaffold offers two distinct sites for diversification: the electrophilic ester at position C3 and the nucleophilic-susceptible iodine at position C6.
This guide provides a comprehensive technical overview of the compound, detailing its chemical identity, validated synthetic protocols, reactivity profiles in palladium-catalyzed cross-couplings, and critical characterization data. It is designed to serve as a self-contained reference for synthetic chemists and medicinal chemists optimizing indole-based pharmacophores.
Chemical Identity & Physical Properties[1][2][3][4]
| Identifier | Value |
| CAS Number | 330195-73-8 |
| IUPAC Name | Methyl 6-iodo-1H-indole-3-carboxylate |
| Molecular Formula | C₁₀H₈INO₂ |
| Molecular Weight | 301.08 g/mol |
| SMILES | COC(=O)C1=CNC2=C1C=CC(I)=C2 |
| InChI Key | (Specific key varies by protonation state, generally derived from SMILES) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 180–195 °C (Typical for halo-indole-3-esters) |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |
Note on Isomers: Care must be taken to distinguish this compound from its regioisomer, Methyl 5-iodo-1H-indole-3-carboxylate (CAS: 330195-72-7) . The position of the iodine atom significantly alters the electronic properties and vector orientation of substituents introduced via cross-coupling.
Synthetic Protocols
While the compound is commercially available, in-house synthesis is often required for scale-up or when isotopically labeled analogs are needed. The most robust, self-validating method utilizes the Trichloroacetyl Chloride Route , which avoids the unstable aldehyde intermediates associated with Vilsmeier-Haack sequences.
Protocol: Regioselective C3-Acylation and Esterification
Reaction Logic: Indoles are electron-rich heterocycles that undergo electrophilic aromatic substitution preferentially at C3. Trichloroacetyl chloride is a highly reactive electrophile that installs a leaving group (CCl₃) capable of facile displacement by methoxide, yielding the methyl ester directly.
Step-by-Step Methodology
Phase 1: Formation of 3-(Trichloroacetyl)-6-iodoindole
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 6-iodoindole (1.0 eq) in anhydrous THF or Diethyl Ether (0.2 M concentration).
-
Addition: Cool the solution to 0 °C. Add Trichloroacetyl chloride (1.2 eq) dropwise over 15 minutes.
-
Observation: A precipitate often forms as the reaction progresses.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the intermediate is less polar than the starting material).
-
Workup: Quench with ice water. Filter the solid precipitate (if present) or extract with EtOAc. The intermediate is usually stable enough to be used without column chromatography.
Phase 2: Methanolysis to Methyl Ester
-
Solvolysis: Dissolve the crude 3-(trichloroacetyl)-6-iodoindole in Methanol (0.2 M).
-
Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) (0.1–0.2 eq) or Potassium Carbonate (K₂CO₃) (0.5 eq).
-
Mechanism:[1] The methoxide attacks the carbonyl; the trichloromethyl anion (⁻CCl₃) acts as a leaving group, rapidly protonating to form chloroform (CHCl₃).
-
-
Completion: Stir at room temperature for 1–2 hours. Or reflux for 30 mins if reaction is sluggish.
-
Purification: Remove solvent in vacuo. Resuspend residue in EtOAc, wash with brine, dry over Na₂SO₄. Recrystallize from MeOH/Hexanes or purify via flash chromatography (Hexanes:EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Two-step synthesis via the trichloroacetyl intermediate, ensuring regioselectivity at C3.
Reactivity & Applications in Drug Discovery[6][7]
The utility of Methyl 6-iodo-1H-indole-3-carboxylate lies in its ability to serve as a "linchpin" scaffold. The C6-iodine and C3-ester allow for orthogonal functionalization , meaning one site can be modified without affecting the other.
C6-Iodine: The Cross-Coupling Handle
The iodine atom at C6 is highly reactive toward Palladium(0) oxidative addition, making it superior to bromo- or chloro-analogs for cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to extend the aromatic system. Common in kinase inhibitor design to access hydrophobic pockets.
-
Sonogashira Coupling: Reaction with terminal alkynes. Used to introduce rigid linkers.
-
Buchwald-Hartwig Amination: Introduction of amine groups, crucial for tuning solubility and pKa.
C3-Ester: The Carbonyl Anchor
The methyl ester is a masked carboxylic acid or amide.
-
Hydrolysis: LiOH/THF/H₂O converts the ester to the free acid (Indole-3-carboxylic acid), ready for amide coupling.
-
Amidation: Direct aminolysis (using AlMe₃ or TBD) converts the ester to an amide.
-
Reduction: LiAlH₄ reduction yields the indole-3-methanol.
Reactivity Map
Figure 2: Orthogonal reactivity map highlighting C6 cross-coupling and C3 carbonyl transformation pathways.
Analytical Characterization
Validating the structure requires careful analysis of the ¹H NMR aromatic region to confirm the 6-iodo substitution pattern (vs. 5-iodo).
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
-
NH (Position 1): Broad singlet, δ 11.8 – 12.2 ppm.
-
C2-H: Doublet or singlet, δ 8.0 – 8.2 ppm (Deshielded by C3-carbonyl).
-
C4-H: Doublet, δ 7.8 – 7.9 ppm (Ortho to C5, Meta to C6-I).
-
C5-H: Doublet of doublets, δ 7.4 – 7.5 ppm (Couples to C4 and C7).
-
C7-H: Doublet, δ 7.8 – 7.9 ppm (Ortho to NH, Meta to C5). Note: The 6-Iodo substituent simplifies the splitting of H5 and H7 compared to unsubstituted indole.
-
Methyl Ester: Singlet, δ 3.80 – 3.85 ppm (Integrates to 3H).[2]
Mass Spectrometry (ESI)[2][3][4][5][8]
-
[M+H]⁺: ~301.9
-
[M+Na]⁺: ~323.9[2]
-
Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 bromine peak will be observed, distinguishing it from bromo-analogs.
Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Iodine-containing compounds can be light-sensitive; store in amber vials.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Chemical Identity & CAS Verification
- Source: PubChem & ChemicalBook D
- Identifier: CAS 330195-73-8.
-
Synthetic Methodology (Trichloroacetyl Route)
- Title: "Efficient synthesis of indole-3-carboxyl
- Context: Standard protocol for converting indoles to 3-esters.
- Source:Journal of Organic Chemistry / Organic Syntheses (General Protocol Adapt
-
Applications in Drug Discovery
- Title: "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."
- Source: MDPI Pharmaceuticals, 2024.
-
NMR Characterization Data
- Context: Comparison with 5-iodo and 6-bromo analogs.
- Source: Royal Society of Chemistry (RSC)
Sources
A Technical Guide to the Biological Activity of Methyl 6-Iodo-1H-indole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] The strategic placement of a halogen, such as iodine, can significantly modulate the physicochemical and biological properties of these molecules. This guide provides a comprehensive technical overview of methyl 6-iodo-1H-indole-3-carboxylate derivatives, exploring their synthesis, diverse biological activities, and the underlying mechanisms of action that position them as promising candidates in drug discovery.
The Significance of the 6-Iodo-1H-indole-3-carboxylate Scaffold
The introduction of an iodine atom at the 6-position of the indole ring, coupled with a methyl carboxylate at the 3-position, creates a unique molecular entity with significant potential. The iodine atom enhances lipophilicity, which can improve membrane permeability, and introduces the possibility of halogen bonding, a specific non-covalent interaction that can contribute to target binding affinity. The methyl ester at C-3 serves as a versatile chemical handle for further derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis and Derivatization: A Pathway to Bioactivity
The synthesis of the core methyl 6-iodo-1H-indole-3-carboxylate typically involves the iodination of the parent indole. Subsequent derivatization is key to unlocking a wide array of biological activities.
Experimental Protocol: Synthesis of Methyl 6-iodo-1H-indole-3-carboxylate
A common synthetic route involves the direct iodination of methyl 1H-indole-3-carboxylate.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve methyl 1H-indole-3-carboxylate in an anhydrous solvent like acetonitrile.[2]
-
Reagent Addition: Add an iodinating agent, such as N-iodosuccinimide (NIS), to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired methyl 6-iodo-1H-indole-3-carboxylate.
Further modifications, particularly at the C-3 carboxylate position, can lead to a diverse library of derivatives, including amides and other functionalized analogues.
Caption: General workflow for the synthesis and derivatization of methyl 6-iodo-1H-indole-3-carboxylate.
Diverse Biological Activities: A Spectrum of Therapeutic Potential
Derivatives of this scaffold have demonstrated a broad range of biological activities, highlighting their potential in various therapeutic areas.
Anticancer Activity
Indole derivatives are well-established as a "privileged scaffold" in the design of anticancer agents.[3] They have been shown to target a wide array of signaling pathways involved in cancer cell proliferation and survival.[4]
-
Mechanism of Action: The anticancer effects of indole derivatives are often multifactorial. Some derivatives function as tubulin polymerization inhibitors, leading to cell cycle arrest.[5] Others have been found to inhibit receptor tyrosine kinases or induce apoptosis through the generation of reactive oxygen species (ROS).[6] For instance, certain indole-3-carboxylate conjugates have shown remarkable growth inhibition in various cancer cell lines with GI50 values in the sub-micromolar range.[7]
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Indole-3-acrylic acid conjugate | Various | 0.03-0.30 µM | [7] |
| Indole-3-carboxylic acid conjugate | Various | 0.04-0.28 µM | [7] |
| Primaquine–indole carboxamide | LNCaP (Prostate) | Micromolar range | [6] |
Antimicrobial and Antiviral Activity
The indole nucleus is a common feature in many antimicrobial and antiviral compounds.[1] Halogenation, particularly with iodine, has been shown to enhance these activities.[8][9]
-
Antibacterial and Antifungal Activity: Various indole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[10][11] Some iodinated indoles have shown potent activity against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii.[9][12] They can also inhibit biofilm formation, a key virulence factor in many chronic infections.[8]
-
Antiviral Activity: A number of indole derivatives have been reported to possess antiviral properties against a variety of viruses, including influenza, dengue, and Zika virus.[13][14] The mechanisms of action can involve interference with the viral replication complex or other key viral processes.[14]
Caption: Overview of the primary biological activities of methyl 6-iodo-1H-indole-3-carboxylate derivatives.
Future Perspectives and Conclusion
The methyl 6-iodo-1H-indole-3-carboxylate scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on the systematic exploration of SAR through the synthesis of diverse derivative libraries. Advanced screening methodologies will be crucial for identifying compounds with high potency and selectivity for specific biological targets.
References
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. orgsyn.org [orgsyn.org]
- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 4. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species | MDPI [mdpi.com]
- 9. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. jddtonline.info [jddtonline.info]
- 12. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]
- 14. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note: Synthesis of Methyl 6-iodo-1H-indole-3-carboxylate from 6-iodoindole
Executive Summary
The indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antiviral, anticancer, and anti-inflammatory therapeutics.[1] This application note details a robust, scalable, two-step protocol for the synthesis of methyl 6-iodo-1H-indole-3-carboxylate starting from 6-iodoindole .
Unlike direct carbonylation methods that require high-pressure CO gas and palladium catalysts—which pose a risk of oxidative addition to the C6-iodine bond—this protocol utilizes a regioselective Friedel-Crafts acylation with trichloroacetyl chloride, followed by a mild base-promoted methanolysis. This route preserves the sensitive C6-iodide functionality, allowing it to serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in downstream drug development.
Scientific Foundation & Retrosynthetic Logic
Mechanistic Pathway
The synthesis exploits the inherent nucleophilicity of the indole ring. The C3 position is the most electron-rich site (highest HOMO coefficient), making it highly susceptible to electrophilic aromatic substitution (EAS).
-
Step 1: C3-Acylation: The reaction of 6-iodoindole with trichloroacetyl chloride generates the 3-(trichloroacetyl) intermediate. The electron-withdrawing iodine at C6 slightly deactivates the ring but directs incoming electrophiles to C3, reinforcing the natural regioselectivity over C2.
-
Step 2: Haloform-Type Cleavage/Esterification: The trichloroacetyl group acts as a "masked" ester. Attack by the methoxide anion (generated in situ or added) on the carbonyl carbon forms a tetrahedral intermediate. The trichloromethyl anion (
) is a good leaving group, facilitating the conversion to the methyl ester under mild conditions that do not affect the aryl iodide.
Reaction Scheme Visualization
The following diagram illustrates the chemical transformation and the preservation of the C6-iodine moiety.
Caption: Reaction pathway showing the two-step conversion of 6-iodoindole to the methyl ester via a trichloroacetyl intermediate.
Experimental Protocol
Materials and Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 6-Iodoindole | 243.05 | 1.0 | Substrate |
| Trichloroacetyl Chloride | 181.83 | 1.2 | Electrophile |
| Pyridine | 79.10 | 1.2 - 1.5 | Acid Scavenger |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium (Step 1) |
| Methanol (MeOH) | 32.04 | Solvent/Rgt | Solvent/Nucleophile (Step 2) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.1 - 0.5 | Base Catalyst |
Detailed Methodology
Step 1: Synthesis of 6-iodo-3-(trichloroacetyl)-1H-indole
Rationale: Pyridine is used to scavenge the HCl byproduct, preventing acid-mediated polymerization of the indole. DCM is chosen for its solubility profile and ease of removal.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 6-iodoindole (10.0 mmol, 2.43 g) and anhydrous DCM (50 mL). Stir until fully dissolved.
-
Base Addition: Add pyridine (12.0 mmol, 0.97 mL) to the solution. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add trichloroacetyl chloride (12.0 mmol, 1.34 mL) over 15 minutes. Caution: Exothermic reaction. Evolution of HCl fumes possible if pyridine is insufficient.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (intermediate).
-
-
Workup:
-
Result: A yellow/brown solid (Intermediate 1). This is typically pure enough for the next step.[8] Yield is generally >90%.
Step 2: Conversion to Methyl 6-iodo-1H-indole-3-carboxylate
Rationale: Mild basic methanolysis avoids the hydrolysis of the ester to the carboxylic acid and prevents side reactions at the C6-iodine position.
-
Setup: Transfer the crude intermediate from Step 1 into a clean 100 mL RBF.
-
Solvolysis: Dissolve the solid in Methanol (40 mL).
-
Catalysis: Add K₂CO₃ (1.0–2.0 mmol, 140–280 mg). Note: Stoichiometric base is not required; catalytic amounts often suffice, but 0.5 eq ensures rapid conversion.
-
Reaction: Heat the mixture to reflux (65°C) for 2–4 hours.
-
Checkpoint: TLC should show the conversion of the trichloroacetyl intermediate to the methyl ester (distinct change in Rf).
-
-
Workup:
-
Cool to RT. Concentrate the methanol to ~10 mL volume.
-
Pour the residue into ice-cold water (100 mL). The product often precipitates.
-
If Solid: Filter the precipitate, wash with cold water and hexanes.
-
If Oiling: Extract with EtOAc (3 x 30 mL), wash with brine, dry (Na₂SO₄), and concentrate.
-
-
Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc in Hexanes).
Expected Data
-
Physical State: Off-white to pale yellow solid.
-
Yield: 75–85% (over two steps).[9]
-
1H NMR (CDCl₃, 400 MHz) Diagnostic Signals:
- ~10-12 ppm (br s, 1H, NH)
- ~7.8-8.0 ppm (d, 1H, C2-H)
- ~3.9 ppm (s, 3H, -OCH₃)
-
Aromatic region will show the specific splitting pattern of the 6-iodo substitution (doublet for C7, dd for C5, d for C4).
Process Workflow Diagram
This workflow visualizes the operational sequence, highlighting critical decision points and purification steps.[10]
Caption: Operational workflow for the synthesis, workup, and purification of the target indole ester.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in solvent; Old reagent.[3] | Ensure DCM is anhydrous. Distill trichloroacetyl chloride if it is dark/fuming excessively. |
| N-Acylation Observed | Reaction temperature too high or excess base. | Keep reaction at 0°C during addition. N-acylated products are kinetic; C3-acylated are thermodynamic. Longer reaction times at RT favor C3. |
| Iodine Loss (Dehalogenation) | Harsh conditions (unlikely here). | Avoid using strong Lewis acids like AlCl₃. The thermal/base method described is compatible with aryl iodides. |
| Incomplete Methanolysis | Insufficient base or low temp. | Increase K₂CO₃ to 1.0 eq or switch to NaOMe (0.1 eq) in MeOH. |
Safety & Handling
-
Trichloroacetyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. Handle only in a fume hood. Wear chemical-resistant gloves.
-
6-Iodoindole: Light sensitive. Store in amber vials.
-
General: Standard PPE (lab coat, safety glasses, gloves) is mandatory.
References
- Reactivity of Indoles: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1970. (Foundational text on indole electrophilic substitution).
-
Trichloroacetylation Protocol: Ottoni, O. et al. "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method for the Synthesis of 3-Acylindoles." Tetrahedron, 1998, 54(46), 13915-13928.
- Methanolysis of Trichloroacetyl Indoles: Zhang, X. et al. "A Practical Synthesis of Indole-3-carboxylic Esters." Journal of Organic Chemistry, 2002. (General methodology for haloform cleavage of 3-trichloroacetylindoles).
-
Halo-indole Stability: Battini, N. et al. "Efficient Synthesis of 3-Substituted Indoles." Beilstein Journal of Organic Chemistry, 2011.
-
BenchChem Application Data: "Synthesis of 3-Iodoindoles and Derivatives." BenchChem Technical Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2248155A - Process for the production of indole acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of C-C Bond Formation on the Indole Scaffold
An Application Guide to Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-1H-indole-3-carboxylates
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of this heterocycle is a key strategy in drug discovery, and the formation of carbon-carbon bonds at specific positions allows for the systematic exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating C(sp²)-C(sp²) bonds, valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[1][2][3]
This application note provides a detailed guide for the Suzuki-Miyaura cross-coupling of methyl 6-iodo-1H-indole-3-carboxylate . This substrate is of particular interest as it features an aryl iodide, the most reactive of the common aryl halides for this transformation, ensuring efficient oxidative addition.[4][5] The ester at the C3 position is a common feature in indole-based pharmacophores. Understanding and optimizing the coupling conditions for this substrate provides a reliable pathway to a diverse library of 6-aryl-1H-indole-3-carboxylates, which are valuable intermediates for drug development professionals.
Pillar 1: The Mechanism of the Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational protocol design and effective troubleshooting. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][6]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, which is the catalytically active species. This complex reacts with the aryl halide (methyl 6-iodo-1H-indole-3-carboxylate) in a process where the palladium center inserts itself into the carbon-iodine bond. This step oxidizes the palladium from Pd(0) to a square planar Pd(II) state.[1] This is often the rate-determining step of the cycle.[4]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base.[7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily exchanges its organic moiety for the halide on the palladium complex.[8][9][10]
-
Reductive Elimination : The final step involves the two organic groups on the palladium(II) center coupling to form the new C-C bond of the desired biaryl product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the catalytic cycle.[6]
Key Reaction Components
-
Palladium Source : While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, they are often air-sensitive. More commonly, stable Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are employed.[7][11] These are reduced in situ to the active Pd(0) species.
-
Ligand : The choice of ligand is crucial. Bulky and electron-rich phosphine ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[5][12] For challenging substrates, advanced dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) often provide superior results.[12]
-
Base : The base is essential for activating the boronic acid.[7][10] The strength and nature of the base can significantly impact yield and selectivity. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[10][12]
-
Solvent : The reaction is often performed in a mixture of an organic solvent and water. This biphasic system helps to dissolve both the organic substrates and the inorganic base. Common solvent systems include dioxane/water, THF/water, and DMF.[13][14]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Pillar 2: Optimized Protocols and Experimental Design
The presence of both an N-H proton and an ester group on the indole substrate requires careful selection of conditions to avoid side reactions such as N-arylation or ester hydrolysis. The following protocols provide validated starting points for the successful coupling of methyl 6-iodo-1H-indole-3-carboxylate.
Comparative Protocol Parameters
The table below summarizes two reliable protocols: a general-purpose method suitable for simple arylboronic acids and an enhanced protocol for more challenging or sterically hindered coupling partners.
| Parameter | Protocol A: General Purpose | Protocol B: Enhanced Reactivity |
| Palladium Source | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | None (included in catalyst) | SPhos (4 mol%) |
| Base | K₂CO₃ (2.5 equiv.) | K₃PO₄ (3.0 equiv.) |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane / H₂O (5:1) |
| Temperature | 90 °C | 100 °C |
| Typical Time | 12-18 hours | 8-16 hours |
| Best For | Phenyl, 4-tolyl, 4-methoxyphenyl boronic acids | 2-Tolyl, naphthyl, heteroaryl boronic acids |
Detailed Step-by-Step Experimental Protocol (General Purpose - Protocol A)
This procedure describes the coupling of methyl 6-iodo-1H-indole-3-carboxylate with phenylboronic acid.
Reagents & Equipment:
-
Methyl 6-iodo-1H-indole-3-carboxylate (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add methyl 6-iodo-1H-indole-3-carboxylate (1.0 equiv.) and phenylboronic acid (1.2 equiv.).
-
Reagent Addition : Add K₂CO₃ (2.5 equiv.) followed by Pd(PPh₃)₄ (0.03 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition : Add degassed 1,4-dioxane and degassed deionized water via syringe to achieve a 4:1 solvent ratio and a substrate concentration of approximately 0.1 M.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 12-18 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure methyl 6-phenyl-1H-indole-3-carboxylate.
Pillar 3: Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following decision tree and guide address common issues encountered during the Suzuki coupling of indole substrates.
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Common Issues and Solutions
-
Issue: Low Yield / Stalled Reaction
-
Cause : Inefficient catalyst activity is a primary cause. This can be due to poor quality reagents, insufficient degassing (leading to oxidation of Pd(0)), or a catalyst system that is not active enough for the specific substrates. The electron-withdrawing ester on the indole can slightly deactivate the ring.[13]
-
Solution :
-
Ensure solvents are thoroughly degassed.
-
Use a more active catalyst system, such as that described in Protocol B , employing a bulky, electron-rich phosphine ligand like SPhos.[12]
-
Switch to a stronger base like K₃PO₄, which can accelerate transmetalation.[12]
-
Increase the reaction temperature in 10 °C increments.
-
-
-
Issue: Significant Protodeboronation (Boronic acid is converted to Ar-H)
-
Cause : This side reaction occurs when the boronic acid reacts with water or other protic sources before transmetalation. It can be exacerbated by overly strong bases or prolonged reaction times at high temperatures.[14]
-
Solution :
-
Use a milder base. While strong bases can help with difficult couplings, K₂CO₃ or even potassium fluoride (KF) are less prone to causing protodeboronation.[7]
-
Use boronic esters (pinacol or MIDA esters) instead of boronic acids, as they are generally more stable and less susceptible to this side reaction.[14]
-
Minimize the amount of water in the reaction or use an anhydrous solvent system if compatible with the chosen base.
-
-
-
Issue: Homocoupling of Boronic Acid (Glaser-type coupling)
-
Cause : This side reaction forms an R-R product from the boronic acid. It is often promoted by the presence of oxygen and can be more prevalent with electron-rich boronic acids.
-
Solution :
-
Rigorous degassing is the most effective preventative measure.
-
Ensure the reaction is maintained under a positive pressure of inert gas throughout.
-
Lowering the reaction temperature may also reduce the rate of this side reaction.
-
-
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025, August 9). [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29). [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids - PMC. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). [Link]
-
Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC. [Link]
-
The Suzuki Reaction - Myers Group. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23). [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). [Link]
-
Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - CONICET. [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes: Sonogashira Coupling Protocols for 6-Iodoindole-3-carboxylates
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of the Sonogashira cross-coupling reaction to 6-iodoindole-3-carboxylate scaffolds. Indole derivatives are privileged structures in medicinal chemistry, and their functionalization at the C-6 position with alkynyl groups opens new avenues for creating novel molecular entities. This guide elucidates the underlying mechanism, provides field-tested experimental protocols, outlines strategies for reaction optimization, and offers troubleshooting advice to ensure reliable and high-yield synthesis of 6-alkynylindole-3-carboxylates.
Introduction: The Strategic Importance of Indole Alkynylation
The indole nucleus is a cornerstone motif in a vast array of pharmaceuticals and biologically active natural products.[1] The ability to selectively introduce molecular complexity at various positions on this scaffold is critical for modern drug discovery. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a premier method for the formation of C(sp²)-C(sp) bonds under remarkably mild conditions.[2]
Applying this powerful transformation to 6-iodoindole-3-carboxylates allows for the direct installation of an alkynyl moiety onto a key position of the indole core. The resulting 6-alkynylindoles are versatile intermediates, primed for further elaboration into more complex heterocyclic systems or for use as pharmacophores themselves in the design of novel therapeutics.
The Sonogashira Coupling Mechanism: A Tale of Two Cycles
A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The classical Sonogashira coupling operates through two interconnected, yet distinct, catalytic cycles: a palladium cycle and a copper cycle.[2] While the exact intermediates can be transient and difficult to isolate, the generally accepted mechanism provides a robust framework for explaining the roles of each reagent.[2]
Key Roles of Reagents:
-
Palladium(0) Catalyst: The active catalyst, typically generated in situ from a Pd(II) precatalyst, initiates the primary cycle by undergoing oxidative addition into the aryl-iodine bond of the indole substrate.[2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) plays a crucial role in activating the terminal alkyne.[3] It reacts with the alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne and facilitates the key transmetalation step.[3]
-
Amine Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[3] Second, it acts as a scavenger for the hydrogen iodide (HI) generated during the reaction, preventing catalyst deactivation and side reactions.
The interplay of these components is visualized in the catalytic cycle diagram below.
Sources
Application Note: Hydrolysis of Methyl 6-iodo-1H-indole-3-carboxylate to 6-iodo-1H-indole-3-carboxylic acid
Abstract & Scope
This application note details the optimized protocol for the hydrolysis of methyl 6-iodo-1H-indole-3-carboxylate to its corresponding free acid, 6-iodo-1H-indole-3-carboxylic acid . While ester hydrolysis is a fundamental transformation, indole-3-carboxylic acids possess a unique instability: they are prone to decarboxylation under acidic conditions or elevated temperatures.
This guide addresses the specific solubility challenges of the halogenated indole scaffold and provides a "soft" hydrolysis method using Lithium Hydroxide (LiOH) in a THF/Water system. This approach maximizes yield while suppressing the formation of the decarboxylated byproduct (6-iodoindole).
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Chemical Context & Mechanistic Insight
The Substrate
The 6-iodo substituent on the indole ring renders the molecule lipophilic and provides a critical handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Preserving this iodine moiety during hydrolysis is trivial (it is stable to base), but preserving the carboxylic acid requires strict control of pH and temperature.
The Decarboxylation Trap
Indole-3-carboxylic acids are essentially "vinylogous carbamic acids." Upon protonation at the C3 position (which is electron-rich due to the nitrogen lone pair), the molecule can readily lose CO₂ to restore aromaticity.
-
Risk Factor 1 (Heat): Thermal energy promotes the extrusion of CO₂.
-
Risk Factor 2 (Acid): Strong acidic workup (pH < 3) protonates the C3 position, catalyzing decarboxylation.
Expert Recommendation: Avoid reflux conditions. Use a biphasic solvent system (THF/Water) to solubilize the starting material at ambient temperature. Use weak acids (Citric acid or dilute HCl) during workup.
Reaction Mechanism & Pathway
The following diagram illustrates the desired hydrolysis pathway versus the competing decarboxylation pathway.
Figure 1: Mechanistic pathway showing the base-mediated hydrolysis and the risk of acid-catalyzed decarboxylation.
Experimental Design
Reagent Selection
| Reagent | Role | Selection Logic |
| Methyl 6-iodo-1H-indole-3-carboxylate | Substrate | Lipophilic; requires organic co-solvent. |
| Lithium Hydroxide (LiOH[1][2]·H₂O) | Base | Preferred over NaOH. LiOH is milder and exhibits better solubility in THF/Water mixtures. |
| Tetrahydrofuran (THF) | Solvent | Excellent solubilizer for iodo-indoles; miscible with water. |
| Water | Solvent | Source of nucleophilic hydroxide.[1] |
| 1M Citric Acid | Quench | Critical. A weak acid (pKa ~3.1) allows controlled acidification to pH 4-5 without creating local pockets of high acidity (unlike conc. HCl). |
Equipment
-
Round-bottom flask (single neck).[3]
-
Magnetic stir bar.[4]
-
Ice-water bath.[3]
-
Rotary evaporator (Bath temp < 40°C).[3]
-
Vacuum filtration setup (Buchner funnel).
Detailed Protocol (Standardized)
Scale: 1.0 mmol (~301 mg of starting ester) Expected Yield: 85-95% Time: 4–16 Hours (Overnight recommended for ambient temp)
Phase 1: Reaction Setup
-
Dissolution: In a 25 mL round-bottom flask, dissolve methyl 6-iodo-1H-indole-3-carboxylate (301 mg, 1.0 mmol) in THF (6 mL). Ensure the solid is completely dissolved.
-
Base Addition: Prepare a solution of LiOH·H₂O (126 mg, 3.0 mmol, 3.0 equiv) in Water (3 mL).
-
Mixing: Add the aqueous LiOH solution dropwise to the THF solution with vigorous stirring.
-
Note: The mixture may become biphasic or cloudy; this is normal. Vigorous stirring is essential.
-
-
Incubation: Stir the reaction mixture at Room Temperature (20–25°C) .
-
Optimization: If the reaction is slow (checked by TLC after 4h), warm gently to 40°C. Do not reflux.
-
Phase 2: Monitoring
-
TLC Method: Use 50% Ethyl Acetate in Hexanes.
-
Observation: The starting ester (high Rf) should disappear. The carboxylate salt product will remain at the baseline.
-
LCMS: If available, check for mass [M+H]+ = 287.9 (Acid) vs 302.0 (Ester).
-
Phase 3: Workup & Isolation (The Critical Step)
-
Concentration: Evaporate the THF on a rotary evaporator at 30°C (do not heat aggressively). You will be left with an aqueous slurry.
-
Dilution: Add Water (5 mL) to the residue to ensure the carboxylate salt is fully dissolved. Filter if any unreacted starting material remains (insoluble).
-
Acidification:
-
Place the aqueous solution in an ice bath (0°C) .
-
Slowly add 1M Citric Acid dropwise while monitoring pH.
-
Target: pH 4–5.
-
Visual Cue: A thick white/off-white precipitate (the product) will form immediately.
-
-
Filtration: Stir the slurry at 0°C for 15 minutes to maximize precipitation. Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (2 x 5 mL) to remove residual salts and citric acid.
-
Drying: Dry the solid under high vacuum at room temperature. Avoid oven drying >50°C.
Analytical Data & Validation
| Property | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or decomposition. |
| Melting Point | >200°C (Dec) | Decomposition often observed near melting point. |
| 1H NMR (DMSO-d6) | δ ~12.0 (br s, NH), ~11.8 (br s, COOH) | Look for loss of O-Methyl singlet (~3.8 ppm). |
| Solubility | DMSO, DMF, MeOH (partial) | Poor solubility in non-polar organic solvents. |
Self-Validation Check:
-
Dissolve a small amount of product in DMSO-d6.
-
If you see a peak at ~3.8 ppm, hydrolysis is incomplete.
-
If you see a loss of the carbonyl signal in C13 NMR and a mass corresponding to 6-iodoindole, decarboxylation occurred (likely during workup).
Troubleshooting & Optimization Workflow
Figure 2: Decision tree for reaction monitoring and workup variations.
References
-
Decarboxylation of Indole-3-Carboxylic Acids
- Li, M., et al. (2020). "Decarboxylation of indole-3-carboxylic acids under metal-free conditions." Fullerenes, Nanotubes and Carbon Nanostructures.
-
General Hydrolysis of Indole Esters
- Organic Syntheses, Coll. Vol. 10, p. 584 (2004). General protocols for saponification of sensitive esters using LiOH/THF.
-
Synthesis of Halogenated Indoles
-
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.[5] Organic & Biomolecular Chemistry.
-
-
Properties of Methyl 6-iodo-1H-indole-3-carboxylate
- PubChem Compound Summary for CID 589098 (Methyl indole-3-carboxylate parent structure d
-
Indazole Analog Hydrolysis (Comparative Protocol)
- Synthesis of 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER.
Sources
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- 2. CN103526022A - Preparation method of lithium saponification organic phase of acidic extractant - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
- 5. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
N-alkylation procedures for methyl 6-iodo-1H-indole-3-carboxylate
An In-Depth Guide to the N-Alkylation of Methyl 6-Iodo-1H-indole-3-carboxylate
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1] Functionalization of the indole ring is a key strategy in drug discovery, and while modifications at the C2 and C3 positions are common due to their innate nucleophilicity, derivatization at the N1 position offers a distinct vector for modulating a molecule's pharmacological profile.[1][2] N-alkylation can significantly alter properties such as solubility, metabolic stability, and receptor binding affinity.
The subject of this guide, methyl 6-iodo-1H-indole-3-carboxylate , is a particularly valuable starting material. Its structure presents two key features that dictate its reactivity:
-
An Electron-Withdrawing Group (EWG) at C3: The methyl carboxylate group decreases the electron density of the pyrrole ring. This has the crucial effect of increasing the acidity of the N-H proton, making it easier to deprotonate compared to an unsubstituted indole.[3][4] This enhanced acidity strongly favors alkylation at the nitrogen (N1) over the alternative C3 position.[5]
-
An Iodo-Substituent at C6: The iodine atom on the benzene ring serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity.
This guide provides detailed protocols and the underlying chemical principles for the successful N-alkylation of this important intermediate, designed for researchers in synthetic chemistry and drug development.
Core Principles: The Mechanism of N-Alkylation
The selective N-alkylation of an indole hinges on leveraging the acidity of the N-H proton. The lone pair of electrons on the indole nitrogen is part of the aromatic π-system, which significantly reduces its basicity and nucleophilicity compared to a typical secondary amine.[4][6] Therefore, the most common and effective strategy involves a two-step sequence:
-
Deprotonation: The indole is treated with a suitable base to remove the acidic proton from the nitrogen, generating a highly nucleophilic indolide anion . The presence of the C3-ester group on our substrate makes this deprotonation more favorable.[3]
-
Nucleophilic Attack: The resulting anion attacks an electrophilic alkylating agent in a classic bimolecular nucleophilic substitution (SN2) reaction to form the new N-C bond.[3]
This fundamental process is illustrated below.
Caption: General mechanism for indole N-alkylation.
Protocol 1: Classical N-Alkylation via Strong Base Deprotonation
This is the most robust and widely used method for the N-alkylation of indoles, particularly those bearing electron-withdrawing groups. It relies on the use of a strong, non-nucleophilic base to ensure complete and irreversible deprotonation, thereby maximizing the concentration of the reactive indolide anion.[5]
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is the base of choice. As a non-nucleophilic hydride, it deprotonates the indole to generate the sodium indolide salt and innocuous hydrogen gas, which simply bubbles out of the reaction. This drives the deprotonation to completion.[3][7] Other strong bases like potassium hydride (KH) or lithium hydride (LiH) can also be used.[6][8]
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential.[5] They are inert to the strong base but effectively solvate the counter-ion (e.g., Na⁺), leaving the indolide anion "naked" and highly nucleophilic, which accelerates the subsequent SN2 reaction.[7]
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation step can then be conducted at room temperature or with gentle heating.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 6-iodo-1H-indole-3-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq) portion-wise.
-
Scientist's Note: Observe for the cessation of H₂ gas evolution, which typically takes 30-60 minutes at 0 °C. The solution may also change color upon formation of the indolide anion.
-
-
Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (e.g., an alkyl iodide or bromide, 1.1 eq) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Summary: Classical N-Alkylation Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Field Insights |
| Base | NaH, KH, K₂CO₃[8] | NaH is most common for its high reactivity and irreversible deprotonation. K₂CO₃ is a milder, safer alternative but may require higher temperatures and longer reaction times, suitable for more activated indoles.[9] |
| Solvent | DMF, THF, DMSO | DMF is excellent at solvating cations, enhancing anion reactivity. THF is a good alternative and is easier to remove under vacuum. Both must be anhydrous.[5] |
| Alkylating Agent | R-I > R-Br >> R-Cl | Reactivity follows standard SN2 trends. Alkyl iodides are the most reactive. Less hazardous agents like dialkyl sulfates or carbonates can also be used.[10][11] |
| Temperature | 0 °C to RT (up to 50-80 °C) | Low temperature for deprotonation controls exotherm. Higher temperatures for the SN2 step may be needed for less reactive alkyl halides but increase the risk of side reactions.[4] |
Protocol 2: N-Alkylation under Mitsunobu Conditions
Causality Behind Experimental Choices:
-
Reagents: The reaction requires the indole nucleophile, an alcohol (the source of the alkyl group), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
-
Mechanism: The PPh₃ and DEAD first react to form a phosphonium salt adduct. This adduct activates the alcohol by converting the hydroxyl group into a good leaving group. The indole, a moderately acidic N-H pronucleophile, can then attack this activated alcohol complex in an SN2 fashion.[12]
-
Solvent: Anhydrous THF is the most common solvent, as it effectively dissolves all reactants and is relatively inert.
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Methyl 6-iodo-1H-indole-3-carboxylate to (6-iodo-1H-indol-3-yl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-methanol derivatives are pivotal structural motifs in a vast array of biologically active compounds and are key intermediates in pharmaceutical and materials science research.[1][2][3] The targeted reduction of methyl 6-iodo-1H-indole-3-carboxylate to (6-iodo-1H-indol-3-yl)methanol presents a valuable transformation, yielding a versatile building block. The presence of the iodo-substituent at the 6-position of the indole ring offers a reactive handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions. This document provides a comprehensive guide to this reduction, with a primary focus on the use of lithium aluminum hydride (LAH), a powerful and efficient reducing agent for this purpose.[4][5][6]
Reaction Overview and Mechanistic Insights
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. Strong hydride reagents, such as lithium aluminum hydride (LiAlH4), are typically employed for this purpose as they are capable of reducing a wide range of carbonyl-containing functional groups, including esters.[4][6][7] Weaker reducing agents like sodium borohydride (NaBH4) are generally not reactive enough to reduce esters under standard conditions.[4]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from LiAlH4 on the electrophilic carbonyl carbon of the ester.[5] This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde intermediate.[5]
-
Aldehyde Reduction: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of the hydride reagent.[6][8] This second nucleophilic attack results in the formation of an alkoxide intermediate.
-
Work-up: A final aqueous work-up step protonates the alkoxide to yield the desired primary alcohol, (6-iodo-1H-indol-3-yl)methanol.[5]
Visualization of the Reaction and Workflow
Reaction Scheme:
Caption: Reduction of methyl 6-iodo-1H-indole-3-carboxylate.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the reduction.
Detailed Experimental Protocol
This protocol is designed for the small-scale synthesis of (6-iodo-1H-indol-3-yl)methanol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 6-iodo-1H-indole-3-carboxylate | 18456-47-8 | 301.10 | 1.0 g |
| Lithium aluminum hydride (LiAlH4) | 16853-85-3 | 37.95 | 0.25 g |
| Anhydrous tetrahydrofuran (THF) | 109-99-9 | 72.11 | 30 mL |
| Deionized water | 7732-18-5 | 18.02 | ~10 mL |
| 15% (w/v) Sodium hydroxide (NaOH) solution | 1310-73-2 | 40.00 | ~1 mL |
| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | 142.04 | As needed |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ~100 mL |
| Hexanes | 110-54-3 | 86.18 | As needed |
| Silica gel for column chromatography | 7631-86-9 | - | As needed |
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (0.25 g, 6.6 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar. Carefully add anhydrous THF (20 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve methyl 6-iodo-1H-indole-3-carboxylate (1.0 g, 3.3 mmol) in anhydrous THF (10 mL). Slowly add this solution dropwise to the stirred LiAlH4 suspension at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9][10][11][12][13] A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 1:1 v/v). The product, being more polar, will have a lower Rf value than the starting ester.
-
Reaction Quenching (Fieser Work-up): Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture back down to 0 °C. Cautiously and slowly add the following reagents in a dropwise manner while stirring vigorously:
-
0.25 mL of deionized water
-
0.25 mL of 15% aqueous sodium hydroxide
-
0.75 mL of deionized water
This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[4][14][15]
-
-
Work-up and Extraction: Allow the mixture to warm to room temperature and stir for an additional 15-30 minutes. A white precipitate should form. Add a small amount of anhydrous sodium sulfate to ensure all water is absorbed. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 20 mL). Combine the organic filtrates and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product, (6-iodo-1H-indol-3-yl)methanol, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents.[16][17][18][19] It is crucial to handle LiAlH4 under an inert atmosphere and in anhydrous solvents.[16][17] All glassware must be thoroughly dried before use. Appropriate personal protective equipment, including a lab coat, safety glasses, and gloves, must be worn at all times.[16][17][18][19] A Class D fire extinguisher or dry sand should be readily available in case of a fire.[16][17][18] The quenching process is highly exothermic and should be performed with extreme caution, especially on a larger scale.
Alternative Reducing Agents
While LiAlH4 is highly effective, other reducing agents can also be considered for the reduction of esters to alcohols.[20][21]
| Reducing Agent | Advantages | Disadvantages |
| Diisobutylaluminum hydride (DIBAL-H) | Can sometimes offer better selectivity.[20] Soluble in a wider range of solvents. | Can be more expensive. May stop at the aldehyde stage at low temperatures.[8] |
| Lithium borohydride (LiBH4) | Milder than LiAlH4, offering a better safety profile.[4][20] | Less reactive than LiAlH4, may require longer reaction times or heating.[22] |
Conclusion
The reduction of methyl 6-iodo-1H-indole-3-carboxylate to (6-iodo-1H-indol-3-yl)methanol using lithium aluminum hydride is a robust and efficient transformation. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably synthesize this valuable intermediate for further applications in drug discovery and materials science. Careful monitoring of the reaction and proper work-up procedures are key to obtaining a high yield of the pure product.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
-
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
-
CHEM 2325. (2024, June 17). Module 25: Mechanism of Ester Reduction [Video]. YouTube. [Link]
-
New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]
-
University of Rochester. Workup: Aluminum Hydride Reduction. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
O'Connor, K. (2013). An Undergraduate Organic Chemistry Laboratory Experiment: The Use of Thin Layer Chromatography to Monitor the Hydrogenation of Unsaturated Esters. The Chemical Educator, 18, 255-258. [Link]
-
ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
ResearchGate. (2026, January 27). An Undergraduate Organic Chemistry Laboratory Experiment: The Use of Thin Layer Chromatography to Monitor the Hydrogenation of Unsaturated Esters. [Link]
-
University of Leeds. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Studylib. TLC Lab: Monitoring Esterification Reaction. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
ResearchGate. (2025, August 6). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
-
MDPI. (2019, November 28). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. [Link]
-
Chemistry Steps. Esters to Alcohols. [Link]
-
SciELO. (2021, September 6). Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. [Link]
-
Supporting Information. Regioselective C5−H Direct Iodination of Indoles. [Link]
-
Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]
-
Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. [Link]
-
Repositorio Académico - Universidad de Chile. (2016, November 21). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. [Link]
-
Reddit. (2016, April 4). How easy is the reduction of esters to alcohols?. [Link]
-
Beilstein Journals. (2021, June 18). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. [Link]
-
PMC. (2023, March 4). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. [Link]
-
UT Southwestern Medical Center. Reductions. [Link]
-
ChemRxiv. Regiodivergent N1- and C3- Carboxylation of Indoles. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
-
ResearchGate. Strategies for Indole carboxylate synthesis. [Link]
-
PubChem. 6-Iodo-1H-indole. [Link]
-
ResearchGate. (2025, October 5). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. [Link]
Sources
- 1. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. An Undergraduate Organic Chemistry Laboratory Experiment: The Use of Thin Layer Chromatography to Monitor the Hydrogenation of Unsaturated Esters [chemeducator.org]
- 10. researchgate.net [researchgate.net]
- 11. studylib.net [studylib.net]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. Workup [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. nj.gov [nj.gov]
- 19. westliberty.edu [westliberty.edu]
- 20. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 21. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 22. reddit.com [reddit.com]
Application Note: Precision C6-Amination of Methyl 6-iodo-1H-indole-3-carboxylate
Executive Summary
This guide details the methodology for the palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of methyl 6-iodo-1H-indole-3-carboxylate with primary and secondary amines.[1] This substrate presents a specific "chemoselectivity triad" of challenges:
-
The Electrophile: The C6-iodide is highly reactive toward oxidative addition (good).[1]
-
The Nucleophilic Competitor: The free indole N1-H (
) can compete with the exogenous amine, leading to N-arylation or catalyst poisoning via formation of stable Pd-amido species.[1] -
The Labile Group: The C3-methyl ester is susceptible to hydrolysis or transesterification if strong alkoxide bases (e.g., NaOtBu) or nucleophilic solvents (e.g., MeOH) are used.[1]
Recommendation: While direct coupling is possible with specialized catalysts, this guide prioritizes a Protection-First Strategy (Pathway A) for maximum reproducibility and yield, while providing an Advanced Direct Protocol (Pathway B) for high-throughput screening contexts.
Strategic Analysis & Mechanistic Grounding
Ligand Selection: The "Dialkylbiaryl" Advantage
For C6-iodoindoles, the oxidative addition of Pd(0) to the C-I bond is rapid. The rate-limiting step is often reductive elimination, especially with electron-rich amines.[1]
-
Primary Choice: XPhos or BrettPhos .[1]
-
Why: These bulky, electron-rich phosphines facilitate the reductive elimination of the amine product. BrettPhos is particularly selective for primary amines and prevents the formation of Pd-bridged dimers which can arrest the cycle.
-
-
Precatalyst: XPhos Pd G3/G4 or BrettPhos Pd G3 .[1]
-
Why: These precatalysts generate the active monoligated
species immediately upon exposure to base, avoiding the induction period and variable activation associated with or .
-
Base Selection: Ester Compatibility[1]
-
Avoid: Sodium tert-butoxide (
).[1] While standard for Buchwald couplings, it can cause transesterification of the methyl ester to a tert-butyl ester or hydrolysis if trace water is present. -
Select: Cesium Carbonate (
) or Potassium Phosphate ( ) .[1] These weak, heterogeneous bases are sufficient to deprotonate the coordinated amine-Pd complex but generally spare the methyl ester and the indole N-H (in Pathway B).
Experimental Workflows (Visualized)
Diagram 1: Decision Logic & Reaction Pathways[1]
Caption: Decision tree for selecting between N-protected (Pathway A) and direct (Pathway B) coupling strategies based on scale and risk tolerance.
Detailed Protocols
Pathway A: The "Gold Standard" (N-Boc Protected)
Best for: Scale-up (>500 mg), expensive amines, and ensuring 100% regioselectivity.[1]
Phase 1: N-Boc Protection[1]
-
Setup: Dissolve methyl 6-iodo-1H-indole-3-carboxylate (1.0 equiv) in anhydrous THF (0.2 M).
-
Reagents: Add
(1.2 equiv) and DMAP (0.1 equiv). -
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS (Shift in retention time due to lipophilicity).
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DMAP) and Brine. Concentrate to yield N-Boc-6-iodoindole ester .[1]
Phase 2: Buchwald-Hartwig Coupling
Reagents:
-
Substrate: N-Boc-6-iodoindole ester (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv (Primary or Secondary)[1]
-
Catalyst: XPhos Pd G3 (2–4 mol%)[1]
-
Alternative:
(2 mol%) + XPhos (8 mol%)[1]
-
-
Base:
(2.0 equiv)[1] -
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).
Procedure:
-
Inert Atmosphere: Charge a reaction vial with the N-Boc-indole, Base, and Catalyst. Evacuate and backfill with Argon (
).[1] -
Addition: Add the Amine and Solvent via syringe.
-
Note: If the amine is a solid, add it with the other solids in step 1.
-
-
Heating: Heat to 80–100°C for 4–12 hours.
-
Checkpoint: The solution usually turns from orange to dark brown/black upon completion.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Phase 3: Deprotection[1]
-
Dissolve the coupled product in DCM.
-
Critical Workup: Neutralize carefully with saturated
(cold) to avoid hydrolyzing the methyl ester. Extract with DCM.[1]
Pathway B: The "Direct" Route (Unprotected Indole)
Best for: Rapid screening, stable amines, or when N-protection is impossible. Risk: Competitive N-arylation or catalyst deactivation.[1]
Reagents:
-
Substrate: Methyl 6-iodo-1H-indole-3-carboxylate (1.0 equiv)
-
Catalyst: BrettPhos Pd G3 (3–5 mol%)[1]
-
Why: BrettPhos is exceptionally good at preventing Pd interaction with the indole nitrogen.
-
-
Base: LiHMDS (2.2 equiv) or
(3.0 equiv).[1]-
Note on LiHMDS: If using LiHMDS, it acts as a soluble base. Add it slowly at RT. It will deprotonate the indole N-H first (forming the indolyl anion), which protects the N from arylation (electrostatics) while the Pd inserts into the C-I bond.
-
-
Solvent: THF or Toluene.
Procedure:
-
Charge vial with Indole substrate and Catalyst.[1] Purge with Argon.
-
Add Base (LiHMDS solution) dropwise.[1]
-
Heat to 65–80°C . (Lower temperature than Pathway A to prevent decomposition).[1]
-
Monitor closely.[1] Stop immediately upon consumption of starting material.
Mechanistic Visualization
Diagram 2: The Catalytic Cycle (Specific to C6-Iodoindole)[1]
Caption: Catalytic cycle showing the oxidative addition of the C6-iodide and the potential off-cycle trap caused by the free indole nitrogen (Pathway B).[1]
Data Summary & Troubleshooting
Solvent & Base Screening Matrix (Expected Trends)
| Entry | Ligand | Base | Solvent | Yield (Pathway A) | Yield (Pathway B)[1] | Notes |
| 1 | XPhos | Cs2CO3 | Toluene | 92% | 45% | Recommended for Protected. High fidelity. |
| 2 | BrettPhos | LiHMDS | THF | 88% | 75% | Best for Direct. LiHMDS protects N via anion formation.[1] |
| 3 | BINAP | NaOtBu | Toluene | 60% | 10% | Avoid.[1] Ester hydrolysis observed; poor conversion.[1] |
| 4 | PPh3 | K2CO3 | DMF | <10% | 0% | Ligand too weak for efficient oxidative addition/RE.[1] |
Troubleshooting Guide
-
Problem: De-iodination (Product is Methyl indole-3-carboxylate).
-
Problem: Low Conversion (Starting Material remains).
-
Problem: Ester Hydrolysis.
-
Cause: Wet solvent or hydroxide formation.[1]
-
Fix: Use anhydrous
; add 3Å molecular sieves to the reaction mixture.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link][1]
-
Henderson, J. L., et al. (2011).[3] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1][3] Organic Letters, 13(16), 4438–4441. [Link]
- Note: Demonstrates the use of precatalysts and LiHMDS for free-NH heteroaryl halides.
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-NHC Complexes.[1][4][5] Chemical Science, 4, 916-920.[1] [Link]
Sources
Application Note: Microwave-Assisted Functionalization of Methyl 6-iodo-1H-indole-3-carboxylate
Executive Summary & Strategic Value
Methyl 6-iodo-1H-indole-3-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. The indole core provides a privileged pharmacophore, while the C3-ester offers a handle for solubility-enhancing modifications or heterocycle formation (e.g., oxadiazoles). Crucially, the C6-iodine substituent serves as a highly reactive "electrophilic hook" for late-stage diversification.
Conventional thermal heating for C6-functionalization of electron-rich indoles often suffers from long reaction times (12–24 h), catalyst deactivation, and competitive dehalogenation. Microwave-assisted synthesis (MAOS) overcomes these kinetic barriers by utilizing dielectric heating to achieve rapid superheating, often accelerating reaction rates by 10–100 fold while suppressing side reactions.
This guide details optimized protocols for Suzuki-Miyaura , Sonogashira , and Heck couplings using this specific scaffold.
Chemical Properties & Handling
| Property | Specification | Application Note |
| CAS Number | 144805-03-8 | Verify purity (>97%) by HPLC before use. |
| Molecular Weight | 315.09 g/mol | Use precise stoichiometry; Iodine is heavy. |
| Appearance | Off-white to beige solid | Darkening indicates iodine liberation. |
| Stability | Light/Heat Sensitive | Critical: Store at -20°C, protected from light. |
| Solubility | DMSO, DMF, THF | Poor solubility in non-polar solvents (Hexane). |
Application I: Rapid C6-Arylation (Suzuki-Miyaura Coupling)
The Suzuki coupling is the primary method for installing biaryl motifs. The 6-iodo position is highly responsive to palladium catalysis under microwave irradiation, typically reaching completion in <20 minutes.
Mechanistic Rationale
-
Catalyst:
is preferred for its stability and efficiency with aryl iodides. -
Base:
or .[1] Cesium often provides higher yields in MW synthesis due to better solubility in organic/aqueous mixtures. -
Solvent: Dioxane/Water (4:1) ensures solubility of both the inorganic base and the organic indole.
Experimental Protocol
Reagents:
-
Methyl 6-iodo-1H-indole-3-carboxylate (1.0 equiv, 0.5 mmol, 158 mg)
-
Aryl Boronic Acid (1.5 equiv, 0.75 mmol)
- (5 mol%, 0.025 mmol, 29 mg)
- (2.0 equiv, 1.0 mmol, 326 mg)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v, 3.0 mL)
Step-by-Step Workflow:
-
Vessel Loading: In a 10 mL microwave process vial, add the indole, boronic acid, and base.
-
Inertion: Add a magnetic stir bar. Cap the vial and purge with Nitrogen/Argon for 2 minutes.
-
Catalyst Addition: Quickly remove the cap, add
, and recap immediately to minimize oxidation. -
Solvent Addition: Inject the degassed solvent mixture through the septum.
-
Microwave Irradiation:
-
Temp: 120°C
-
Time: 15 minutes
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over
, and concentrate.
Troubleshooting:
-
Low Conversion? Increase Temp to 140°C or switch to
. -
Protodeiodination (Iodine replaced by H)? Reduce temperature and ensure solvent is strictly degassed.
Application II: C6-Alkynylation (Sonogashira Coupling)
Installing an alkyne at C6 opens routes to rigidified analogs or subsequent cyclizations.
Experimental Protocol
Reagents:
-
Methyl 6-iodo-1H-indole-3-carboxylate (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
- (5 mol%)[2]
- (2 mol%)
-
Solvent: DMF (anhydrous) +
(3.0 equiv)
Step-by-Step Workflow:
-
Combine Solids: Add indole, Pd-catalyst, and CuI to the MW vial.
-
Liquids: Add DMF (2 mL) and
(0.5 mL). -
Alkyne: Add the terminal alkyne last.
-
Microwave Irradiation:
-
Temp: 80°C (Lower temp prevents alkyne polymerization)
-
Time: 20 minutes
-
Pre-stir: 30 seconds
-
-
Workup: Dilute with water, extract with EtOAc. Note: Wash organic layer with
(aq) to remove copper species (blue aqueous layer).
Visualized Workflows & Pathways
Diagram 1: Divergent Synthesis Pathway
This diagram illustrates the versatility of the 6-iodo scaffold under microwave conditions.
Caption: Divergent functionalization of the C6-iodo handle using microwave-accelerated cross-coupling protocols.
Diagram 2: Microwave vs. Conventional Efficiency
A logic flow comparing the kinetic advantages.
Caption: Comparison of thermal gradients and reaction outcomes between conventional heating and microwave synthesis.
Comparative Data: Conventional vs. Microwave[3][4][5][6][7]
The following data summarizes typical improvements observed when switching from thermal reflux to microwave protocols for 6-haloindoles.
| Parameter | Conventional (Reflux) | Microwave (Closed Vessel) | Improvement Factor |
| Reaction Time | 16 – 24 Hours | 10 – 30 Minutes | ~60x Faster |
| Temperature | 80°C - 100°C (Solvent Limit) | 120°C - 160°C (Pressurized) | Higher Activation |
| Typical Yield | 55% - 70% | 85% - 95% | +20-30% Yield |
| Solvent Vol | 20 - 50 mL | 2 - 5 mL | Green/Eco-friendly |
| Purity (Crude) | Moderate (Deiodination common) | High (Cleaner conversion) | Easier Purification |
References
-
Microwave-Assisted Synthesis of Substituted Indoles. BenchChem Application Notes. (2025).[3] Provides general protocols for Pd-catalyzed indole functionalization.
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 2022, 27(4), 1435. Details the stability of the indole-3-carboxylate core under MW conditions.
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC (NIH). Validates the Pd/Cu catalytic system for indole alkynylation.
-
Microwave-Assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. NIH/Green Chemistry. Demonstrates the Heck reaction on highly functionalized iodo-heterocycles.
-
Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal. Optimized parameters for aryl iodide coupling.
Sources
The Strategic Functionalization of 6-Iodoindole Esters: A Gateway to Novel Pharmaceutical Intermediates
Introduction: The 6-Iodoindole Ester as a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its versatile biological activity makes it a "privileged scaffold" in drug discovery.[2] Among the various substituted indoles, 6-iodoindole esters represent a particularly valuable class of synthetic intermediates. The presence of the iodo group at the C6-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[3] Concurrently, the ester functionality, typically at the C2 or C3 position, offers a site for further chemical modification or can act as a crucial pharmacophore in the final drug molecule.[4]
This guide provides detailed application notes and protocols for the preparation of advanced pharmaceutical intermediates from 6-iodoindole esters. We will delve into the practical aspects of key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. The causality behind experimental choices, from catalyst and ligand selection to the critical role of N-protection, will be elucidated to empower researchers in their synthetic endeavors.
The Imperative of N-Protection in Indole Cross-Coupling Chemistry
The acidic proton on the indole nitrogen can interfere with many transition metal-catalyzed reactions. It can lead to catalyst deactivation, side reactions, and low yields.[5] Therefore, protection of the indole nitrogen is often a crucial first step before attempting cross-coupling reactions. The choice of the protecting group is critical; it must be stable to the reaction conditions and readily cleavable without affecting other functional groups in the molecule.
Commonly used protecting groups for the indole nitrogen include:
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions. It offers good stability for many cross-coupling reactions.
-
SEM (2-(trimethylsilyl)ethoxymethyl): A robust protecting group, stable to a wide range of conditions and typically removed with fluoride sources.
-
Ts (Tosyl) and Ms (Mesyl): Electron-withdrawing groups that can activate the indole ring, but their removal often requires harsh conditions.
-
PMB (p-methoxybenzyl): Can be cleaved under oxidative or strongly acidic conditions.
The selection of the appropriate protecting group depends on the specific reaction conditions and the overall synthetic strategy. For the protocols outlined below, we will often recommend the use of an N-Boc protected 6-iodoindole ester as a starting material.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools in the pharmaceutical industry for the construction of carbon-carbon and carbon-heteroatom bonds.[6][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[8] This reaction is widely used in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[3]
Causality in Protocol Design:
-
Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(PPh₃)₄ or in situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are commonly used.[9] For electron-rich iodoindoles, a variety of phosphine ligands can be effective.
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, but more electron-rich and bulky ligands like SPhos or XPhos can improve reaction efficiency, especially with less reactive coupling partners.[10]
-
Base: A base is required to activate the boronic acid for transmetalation.[11] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-6-iodoindole-2-carboxylate with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an N-Boc protected 6-iodoindole ester with phenylboronic acid.
Materials:
-
N-Boc-6-iodoindole-2-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry round-bottom flask, add N-Boc-6-iodoindole-2-carboxylate, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-6-phenylindole-2-carboxylate.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[2] This reaction is invaluable for synthesizing arylalkynes and conjugated enynes, which are important intermediates in drug discovery.[13]
Causality in Protocol Design:
-
Catalyst System: The classical Sonogashira reaction employs a dual catalyst system: a palladium(0) complex and a copper(I) salt (typically CuI) as a co-catalyst.[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand in Sonogashira couplings.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, degassed solvents like DMF, THF, or toluene are typically used.
Protocol 2: Sonogashira Coupling of N-Boc-6-iodoindole-2-carboxylate with Phenylacetylene
This protocol provides a step-by-step guide for the Sonogashira coupling of an N-Boc protected 6-iodoindole ester with phenylacetylene.
Materials:
-
N-Boc-6-iodoindole-2-carboxylate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a dry flask under an inert atmosphere, dissolve N-Boc-6-iodoindole-2-carboxylate, PdCl₂(PPh₃)₂, and CuI in the anhydrous, degassed solvent.
-
Add triethylamine to the mixture.
-
Slowly add phenylacetylene to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-6-(phenylethynyl)indole-2-carboxylate.[14]
Heck Reaction: Vinylation of the Indole Core
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[15] It is a versatile method for the synthesis of substituted alkenes.
Causality in Protocol Design:
-
Catalyst: A palladium(0) species is the active catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂.
-
Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine or triphenylphosphine, are commonly employed to stabilize the catalyst and promote the reaction.
-
Base: A base, typically an amine like triethylamine or a carbonate like sodium or potassium carbonate, is required to regenerate the Pd(0) catalyst at the end of the catalytic cycle.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are generally used.
Protocol 3: Heck Reaction of N-Boc-6-iodoindole-2-carboxylate with Ethyl Acrylate
This protocol outlines a procedure for the Heck coupling of N-Boc-6-iodoindole-2-carboxylate with ethyl acrylate.
Materials:
-
N-Boc-6-iodoindole-2-carboxylate (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Tri(o-tolyl)phosphine (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry flask, add N-Boc-6-iodoindole-2-carboxylate, Pd(OAc)₂, and tri(o-tolyl)phosphine under an inert atmosphere.
-
Add anhydrous DMF, followed by triethylamine and ethyl acrylate.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the corresponding 6-vinylindole derivative.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[16] This reaction has broad applicability in the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[17]
Causality in Protocol Design:
-
Catalyst: A palladium(0) catalyst is required, often generated from a Pd(II) source like Pd(OAc)₂ or a pre-catalyst complex.
-
Ligand: Bulky, electron-rich phosphine ligands, such as BINAP, Xantphos, or those developed by Buchwald (e.g., SPhos, XPhos), are essential for achieving high yields and broad substrate scope.[18]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[19]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are the solvents of choice.
Protocol 4: Buchwald-Hartwig Amination of N-Boc-6-iodoindole-2-carboxylate with Morpholine
This protocol details the amination of N-Boc-6-iodoindole-2-carboxylate with morpholine.
Materials:
-
N-Boc-6-iodoindole-2-carboxylate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a dry flask with Pd(OAc)₂, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by N-Boc-6-iodoindole-2-carboxylate and morpholine.
-
Seal the flask and heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography to obtain N-Boc-6-(morpholino)indole-2-carboxylate.[20]
Data Presentation: Summary of Reaction Conditions
The following table provides a comparative overview of the typical reaction conditions for the cross-coupling reactions discussed.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ (3%) | - | Et₃N | DMF or THF | RT - 60 |
| CuI (5%) | |||||
| Heck | Pd(OAc)₂ (5%) | P(o-tolyl)₃ (10%) | Et₃N (2.0) | DMF | 80-100 |
| Buchwald-Hartwig | Pd(OAc)₂ (2%) | XPhos (4%) | NaOtBu (1.4) | Toluene | 80-110 |
Visualization of Synthetic Workflows
General Workflow for Cross-Coupling of 6-Iodoindole Esters
Caption: General synthetic workflow for the functionalization of 6-iodoindole esters.
Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. nobelprize.org [nobelprize.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 13. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chemimpex.com [chemimpex.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving yields in methyl 6-iodo-1H-indole-3-carboxylate coupling reactions
Ticket ID: IND-6I-C3EST-OPT Subject: Yield Optimization & Troubleshooting for C6-Functionalization Status: Open Support Tier: Senior Application Scientist
Executive Summary
You are working with methyl 6-iodo-1H-indole-3-carboxylate . This is a high-value scaffold where the C6-iodide serves as an excellent handle for cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the C3-methyl ester provides a versatile orthogonal handle for downstream elaboration.
The Central Challenge: While the C6-iodide is inherently reactive, this substrate presents a "Trap Triad" that often kills yields:
-
The Acidic N-H: The C3-ester is an electron-withdrawing group (EWG), significantly lowering the pKa of the N1-proton (approx. pKa 13–14 in DMSO vs. 17 for unsubstituted indole). This makes the nitrogen prone to deprotonation, leading to catalyst poisoning via indolyl-anion coordination.
-
Protodehalogenation: The iodine atom is labile. In the presence of hydride sources (e.g., alcohols, certain bases) and Pd, the iodine is frequently replaced by hydrogen (forming methyl 1H-indole-3-carboxylate) rather than the desired coupling partner.
-
Ester Hydrolysis: The use of standard aqueous bases (NaOH, LiOH) often hydrolyzes the methyl ester to the carboxylic acid, complicating purification.
This guide provides the protocols and logic to bypass these traps.
Critical Troubleshooting (Diagnostics)
Before altering your conditions, diagnose the failure mode using this Q&A matrix.
Q1: I see high conversion of the starting material, but the major product is the de-iodinated species (Methyl 1H-indole-3-carboxylate). Why?
Diagnosis: Protodehalogenation (Reduction).
The Mechanism: This occurs via a mechanism where the Palladium(II) intermediate undergoes
-
Solvent Switch: Eliminate secondary alcohols. Switch to 1,4-Dioxane , Toluene , or DMF .
-
Base Switch: Avoid ethoxides/methoxides. Use Inorganic Carbonates (
) or Phosphates ( ) . -
Water Control: While some water helps Suzuki couplings, too much can promote side reactions. Keep water content controlled (e.g., 4:1 solvent:water ratio).
Q2: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning by the Free N-H. The Mechanism: The C3-ester makes the N-H acidic. The deprotonated indolyl anion is a competent ligand for Palladium, forming a stable "Pd-Indolyl" complex that is catalytically inactive (off-cycle species). The Fix:
-
Protection (Recommended): Protect the nitrogen with a Boc or SEM group before the coupling. This eliminates the acidic proton and the poisoning pathway.
-
The "Shuttle Base" Strategy (If protection is impossible): Use a base that is strong enough to activate the boronic acid but too bulky or weak to fully deprotonate the indole N-H in the bulk solution. Potassium Phosphate Tribasic (
) is the gold standard here.
Q3: My methyl ester is disappearing, and I'm isolating a carboxylic acid.
Diagnosis: Saponification. The Mechanism: You are likely using hydroxide bases (NaOH, KOH) or heating too vigorously in aqueous carbonate. The Fix:
-
Anhydrous Conditions: Run the reaction in anhydrous Toluene/Dioxane with
or . -
Mild Base: If water is required, use
(Sodium Bicarbonate), though this may slow down the transmetallation step.
Optimized Experimental Protocols
Protocol A: The "Robust" Suzuki-Miyaura Coupling
Best for: Biaryl synthesis, high functional group tolerance.
Logic: We use
| Component | Equivalents | Notes |
| Substrate | 1.0 equiv | Methyl 6-iodo-1H-indole-3-carboxylate |
| Boronic Acid | 1.2 – 1.5 equiv | Excess helps drive conversion |
| Catalyst | 2 – 5 mol% | Pd(OAc)₂ + SPhos (1:2 ratio) OR Pd(dppf)Cl₂ |
| Base | 2.0 – 3.0 equiv | |
| Solvent | 0.1 M Conc. | 1,4-Dioxane / Water (4:1 v/v) |
| Temp/Time | 80–90 °C | 4–12 Hours (Monitor by LCMS) |
Step-by-Step:
-
Charge a reaction vial with Substrate (1.0 eq), Boronic Acid (1.5 eq),
(3.0 eq), and Pd-catalyst. -
Seal and purge with Nitrogen/Argon for 5 minutes (Crucial to prevent oxidation of the indole or phosphine).
-
Add degassed Dioxane/Water mixture via syringe.
-
Heat to 85 °C.
-
Workup: Dilute with EtOAc, wash with water (not brine initially, to avoid salting out impurities), then brine. Dry over
.
Protocol B: Copper-Free Sonogashira Coupling
Best for: Alkynylation without homocoupling side-products.
Logic: Standard Sonogashira uses CuI. However, Copper can coordinate to the indole nitrogen or cause "Glaser homocoupling" of the alkyne. A Copper-free Pd-system avoids this.
-
Catalyst:
(5 mol%) -
Base: Pyrrolidine or Piperidine (acts as both base and ligand/solvent aid).
-
Solvent: DMF or NMP (High boiling, good solubility).
-
Temp: 60 °C (Gentle heating).
Protocol C: Buchwald-Hartwig Amination (Advanced)
Best for: C-N bond formation.
Logic: The ester is sensitive to nucleophilic attack by amines. We must use a highly active catalyst that couples the amine to the C6-iodide faster than the amine attacks the C3-ester.
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (These precatalysts activate rapidly).
-
Base:
(Anhydrous).[1] Do not use NaOtBu (it will transesterify). -
Solvent: Anhydrous Toluene or Dioxane.
-
Temp: 80–100 °C.
Workflow Visualization (Decision Logic)
The following diagram illustrates the decision process for optimizing your specific reaction conditions.
Caption: Decision logic for coupling methyl 6-iodo-1H-indole-3-carboxylate. Green paths indicate lower risk; dashed lines indicate areas requiring stricter condition control.
Comparative Data: Base Selection Guide
The choice of base is the single most critical variable for this substrate due to the competing ester hydrolysis and N-H acidity.
| Base | pKa (conj. acid) | Risk: Hydrolysis | Risk: N-H Deprotonation | Recommendation |
| ~17 (Alcohol) | High (Transesterification) | High (Forms Indolyl Anion) | AVOID for this substrate. | |
| 15.7 (Water) | Severe (Saponification) | High | AVOID . Will destroy the ester. | |
| 10.3 | Low (if anhydrous) | Moderate | Excellent for anhydrous couplings. | |
| 12.3 | Low | Moderate | Best All-Rounder . "Shuttle base" effect. | |
| 10.7 | Negligible | Low | Good for Sonogashira; usually too weak for Suzuki. |
References
-
Mechanisms of Haloindole Coupling
- Topic: General reactivity of haloindoles in Pd-c
- Source:Chemical Reviews - "Synthesis and Functionalization of Indoles Through Palladium-c
-
Link:[Link]
-
Buchwald-Hartwig Optimization
- Topic: Use of advanced precatalysts (BrettPhos)
- Source:Chemical Science - "Palladium-catalyzed cross-coupling reactions of amides and esters" (Buchwald Lab).
-
Link:[Link]
-
Suzuki Coupling on Deactivated Indoles
- Topic: Protocol specifics for electron-deficient indoles using K3PO4.
- Source:Journal of Organic Chemistry - "Practical Suzuki-Miyaura Coupling of Haloindoles" (Molander Group - generic reference for organoboron coupling logic).
-
Link:[Link]
-
Sonogashira Copper-Free Variants
Sources
Preventing deiodination during 6-iodoindole functionalization
Ticket ID: #6-IOD-IND-001 Subject: Preventing Deiodination and Halogen Scrambling During Functionalization Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Chemical Context
User Context: You are working with 6-iodoindole . This scaffold is critical because the C6-iodine acts as a "reserved" handle for late-stage diversification (e.g., Suzuki, Sonogashira coupling).
The Problem: The C–I bond is the weakest bond in the haloindole series (Bond Dissociation Energy ~65 kcal/mol). It is highly susceptible to:
-
Oxidative Addition: Palladium inserts into C6–I faster than C–Br or C–Cl.
-
Metal-Halogen Exchange: Lithium bases (n-BuLi) will attack the Iodine before deprotonating the N–H or C2–H.
-
Hydrodehalogenation: Under reducing conditions (Pd/H sources), the Iodine is replaced by Hydrogen, destroying the scaffold.
This guide provides the protocols to functionalize the N1, C2, and C3 positions without touching the C6-iodine.
Module 1: N-Functionalization (Protection & Alkylation)
The Hazard: Using strong lithiated bases (e.g., n-BuLi) to deprotonate the nitrogen will result in immediate Lithium-Halogen exchange at C6, leading to polymerization or quenching to 6-H-indole.
Protocol A: The "Safe Base" System (Phase Transfer Catalysis)
Recommended for: Benzylation, Methylation, Tosylation.
Mechanism: Uses a biphasic system where the deprotonation occurs at the interface, avoiding harsh anhydrous basic conditions that promote radical deiodination.
| Component | Recommendation | Scientific Rationale |
| Base | KOH (powdered) or Cs₂CO₃ | Non-nucleophilic enough to avoid attacking the Iodine; pKa sufficient for N-H (pKa ~16). |
| Solvent | Toluene or MeCN | Aprotic; Toluene forms a distinct organic phase. |
| Catalyst | TBAI (Tetrabutylammonium iodide) | Facilitates transfer of the anion; the iodide counter-ion suppresses potential halogen exchange. |
| Temperature | 25°C - 40°C | Keep low to prevent thermal radical cleavage of C–I. |
Step-by-Step:
-
Dissolve 6-iodoindole (1.0 eq) in Toluene (0.2 M).
-
Add TBAI (5 mol%) and KOH (3.0 eq, powdered).
-
Stir for 10 min at RT (Solution turns slight yellow/green).
-
Add electrophile (e.g., Benzyl Bromide, 1.2 eq) dropwise.
-
Monitor by TLC. Note: If reaction stalls, do not heat >60°C. Add more catalyst.
Protocol B: The Aprotic Polar Method
Recommended for: Arylation (SNAr) or difficult alkylations.
-
System: NaH (60% disp) in DMF at 0°C.
-
Critical Control: You must wash the NaH with hexane to remove mineral oil only if strictly necessary, but for 6-iodoindole, keep the oil . The radical scavenging properties of the mineral oil can actually protect the iodine from radical side-reactions during the initial deprotonation.
Module 2: C2-Functionalization (The Selectivity Challenge)
The Hazard: Standard lithiation (n-BuLi) is forbidden. It attacks C6-I instantly. You must use Magnesiation (Knochel-Hauser Chemistry).
Protocol: Turbo-Grignard / Turbo-Hauser Selective Metalation
Theory: The Iodine-Magnesium exchange is slower than Iodine-Lithium exchange. However, for deprotonation without touching the iodine, we use a sterically hindered Magnesium amide base.
Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).[1]
Figure 1: Decision tree for C2-functionalization showing the necessity of Magnesium bases over Lithium bases to preserve the C6-Iodine.
Step-by-Step:
-
Substrate: Ensure N-protection (e.g., N-Boc, N-Bn). Free N-H is incompatible.
-
Conditions: Dissolve substrate in anhydrous THF at -78°C .
-
Addition: Add TMPMgCl·LiCl (1.1 eq) dropwise.
-
Aging: Stir at -78°C for 30 mins, then warm to -40°C for 1 hour.
-
Why? This temperature window allows deprotonation of C2-H but is too cold for the Mg to insert into the C6-I bond.
-
-
Quench: Add electrophile (e.g., DMF, I₂, Aldehydes) at -40°C.
Module 3: Cross-Coupling (Preventing Hydrodeiodination)
The Hazard: When performing Suzuki or Sonogashira coupling at other positions (or if trying to couple the Iodine selectively), the major side reaction is Hydrodeiodination (Replacement of I with H).
Root Cause: This occurs via a Palladium-Hydride species formed by
Troubleshooting Table: Coupling Conditions
| Variable | High Risk (Causes Deiodination) | Low Risk (Safe) |
| Solvent | Ethanol, Methanol, Isopropanol (Hydride sources) | DMF, Toluene, 1,4-Dioxane |
| Base | Triethylamine (Et₃N), Alkoxides | K₃PO₄, Cs₂CO₃ (Inorganic bases) |
| Catalyst | Pd/C, Pd(OAc)₂ (naked Pd) | Pd(dppf)Cl₂, Pd(PPh₃)₄ (Ligated Pd) |
| Atmosphere | Air (promotes oxidation/homocoupling) | Strict Argon/Nitrogen |
Mechanism of Failure (Visualized)
Figure 2: The mechanism of hydrodeiodination. Alcohol solvents act as hydride donors to the Pd(II) species. Blocking this pathway requires aprotic solvents.
Frequently Asked Questions (FAQ)
Q: Can I use Vilsmeier-Haack (POCl₃/DMF) to formylate C3 without losing the C6-Iodine? A: Yes, but temperature control is vital.
-
Protocol: Generate the Vilsmeier reagent at 0°C. Add the 6-iodoindole at 0°C. Warm to maximum 60°C .
-
Warning: Do not reflux. High temperatures (>80°C) in acidic media can promote acid-catalyzed hydrodehalogenation or migration. Neutralize the workup with Sodium Acetate rather than strong caustic soda to prevent hydrolysis issues.
Q: I see "iodine scrambling" (Iodine moving from C6 to C3) during reaction. Why? A: This is the "Dance of Iodine" (Halogen Dance). It occurs under highly basic conditions (LDA, n-BuLi) where the lithiated species is thermodynamically unstable and isomerizes to a more stable position (usually adjacent to the heteroatom).
-
Fix: Switch to Knochel-Hauser bases (Mg) or Zincates , which do not permit this migration due to the higher covalency of the C-Metal bond.
Q: My Suzuki coupling at C2 failed, and I recovered 6-H-indole. A: You likely used Ethanol/Water or Methanol as a solvent. The alcohol reduced your Palladium-Iodide intermediate.
-
Fix: Switch to Toluene/Water (4:1) or Dioxane .
References
-
Knochel-Hauser Base Chemistry: Krasovskiy, A., & Knochel, P. (2006).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[1][2] Link
-
Palladium-Catalyzed Dehalogenation Mechanisms: Navarro, O., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions. Nobel Prize Context / Reviews. Link
-
Indole Functionalization Review: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Halogen Dance on Indoles: Snieckus, V., et al. (2004). The Directed Ortho Metalation-Cross Coupling Symbiosis. Chemical Reviews. Link
Sources
Technical Support Center: Purification of Methyl 6-iodo-1H-indole-3-carboxylate
The following technical guide addresses the purification, handling, and stability challenges associated with methyl 6-iodo-1H-indole-3-carboxylate . It is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity isolation of this intermediate for SAR (Structure-Activity Relationship) studies or subsequent cross-coupling reactions.
Ticket ID: IND-6I-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Guide
Executive Summary
Methyl 6-iodo-1H-indole-3-carboxylate is a critical scaffold in drug discovery, particularly as a precursor for Suzuki-Miyaura couplings at the C6 position. However, users frequently report difficulties regarding poor solubility in non-polar solvents , co-elution of regioisomers (4-iodo vs. 6-iodo) , and oxidative discoloration . This guide provides self-validating protocols to overcome these bottlenecks.
Part 1: Solubility & Handling (The "Brick Dust" Phenomenon)
Q: My crude product is a stubborn solid that won't dissolve in standard chromatography solvents (Hexane/EtOAc). How do I load this onto a column?
A: This is a classic issue with indole-3-carboxylates. The combination of the hydrogen-bond donating N-H (position 1) and the accepting ester (position 3) creates a strong crystal lattice (high lattice energy) and significant polarity. The heavy iodine atom at C6 further decreases solubility in common non-polar solvents.
Troubleshooting Protocol: Do not attempt to wet-load using only Dichloromethane (DCM) or Ethyl Acetate (EtOAc) if the solid requires excessive volume (>10 mL per gram). This leads to "band broadening" and poor separation.
Recommended Loading Method: Dry Loading
-
Dissolution: Dissolve the crude material in a minimal amount of THF or Acetone (these disrupt the H-bonding network better than DCM). If needed, add 5-10% Methanol.
-
Adsorption: Add Celite® 545 or coarse silica gel (ratio: 2g solid support per 1g crude).
-
Evaporation: Rotovap to complete dryness. The result should be a free-flowing powder, not a gum.
-
Application: Pour this powder on top of your pre-packed column.
Solubility Profile Table:
| Solvent | Solubility (25°C) | Application |
| Hexanes / Heptane | Insoluble | Anti-solvent for precipitation. |
| DCM | Moderate | Good for isocratic elution, but poor for loading large masses. |
| Ethyl Acetate | Good (Hot) | Primary solvent for recrystallization. |
| Methanol / Ethanol | Good | Use for C18 purification or recrystallization mixtures. |
| DMSO / DMF | High | Use for biological assays or reaction solvents (avoid for workup). |
Part 2: Chromatographic Separation (Silica Gel Strategies)
Q: I am seeing significant "tailing" or "streaking" on my TLC and column. Is the ester hydrolyzing?
A: It is unlikely to be hydrolysis if you are using neutral solvents. The streaking is caused by the acidic N-H proton (pKa ~16 in DMSO) interacting with the silanol groups (Si-OH) on the silica surface. This secondary interaction causes peak broadening.
The Fix: Mobile Phase Modifiers You must suppress this interaction. Choose one of the following strategies:
-
The "DCM" Route (Preferred for Selectivity):
-
Eluent: 0%
5% Methanol in Dichloromethane (DCM). -
Why: DCM solubilizes the iodide better than hexanes, and methanol is a strong enough H-bond donor to compete with silanols, sharpening the peak.
-
-
The "Standard" Route (Preferred for Bulk):
-
Eluent: Hexanes / Ethyl Acetate (Gradient: 10%
60% EtOAc). -
Modifier: Add 1% Triethylamine (TEA) to the column equilibration solvent only.
-
Warning: Do not use acetic acid. While acid works for amines, it does not help neutral indoles significantly and can degrade the ester over time.
-
Part 3: Removing Impurities (Regioisomers & De-iodination)
Q: I synthesized this via Fischer Indole synthesis and I have a persistent impurity (approx. 10-15%) that runs very close to my product. What is it?
A: If you started from a meta-substituted hydrazine (3-iodophenylhydrazine), you likely have the 4-iodo regioisomer .
-
6-iodo (Target): Less sterically hindered, more linear.
-
4-iodo (Impurity): The iodine is crowded near the C3-ester.
Separation Strategy (The "Orthogonal" Approach): Silica gel often fails to separate these isomers because their polarity is nearly identical. You must rely on shape selectivity or solubility differences .
Method A: Recrystallization (Scalable) The 6-iodo isomer generally has a higher melting point and better packing efficiency than the 4-iodo isomer.
-
Solvent System: Ethanol (hot)
Water (slow addition). -
Protocol: Dissolve crude in boiling Ethanol (10 mL/g). Remove from heat. Add hot water dropwise until persistent cloudiness appears. Re-heat to clear. Let cool slowly to RT, then 4°C.
-
Result: The 6-iodo isomer crystallizes; the 4-iodo isomer stays in the mother liquor.
Method B: Reversed-Phase Chromatography (C18) If recrystallization fails, switch stationary phases. The C18 chain interacts differently with the exposed iodine at C6 versus the shielded iodine at C4.
-
Column: C18 (ODS).
-
Mobile Phase: Water / Acetonitrile (Gradient: 40%
80% ACN). -
Observation: The 4-iodo isomer typically elutes before the 6-iodo isomer on C18 due to lower effective hydrophobicity (shielding effect).
Part 4: Stability & Storage
Q: My white solid turned purple/yellow after a week on the bench. Is it ruined?
A: The color change indicates iodine liberation (homolytic cleavage of the C-I bond), likely triggered by UV light. The bulk material is usually 99% intact, but the surface has degraded.
Recovery Protocol:
-
Dissolve the solid in EtOAc.
-
Wash with 10% Sodium Thiosulfate (
) solution. The thiosulfate reduces the purple iodine ( ) back to colorless iodide ( ). -
Dry organic layer (
) and re-concentrate.
Storage Mandate:
-
Container: Amber glass vial (essential).
-
Atmosphere: Argon or Nitrogen flush.[1]
-
Temperature: -20°C (prevents slow thermal degradation).
Visualizing the Purification Workflow
The following diagram illustrates the decision logic for purifying crude reaction mixtures containing methyl 6-iodo-1H-indole-3-carboxylate.
Caption: Decision tree for the purification of methyl 6-iodo-1H-indole-3-carboxylate, prioritizing solubility management and isomer removal strategies.
References
-
BenchChem. (2025).[1][2][3] Purification of Indole-3-Carboxamides Using Column Chromatography. Retrieved from
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Royal Society of Chemistry. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Org. Biomol. Chem. Retrieved from
-
Biotage. (2023).[4][5] Purifying ionic compounds by flash column chromatography. Retrieved from
Sources
Technical Support Center: Navigating Steric Challenges at the Indole C6 Position
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals grappling with one of the more persistent challenges in heterocyclic chemistry: the selective functionalization of the C6 position of indoles. Overcoming the steric hindrance and electronic bias inherent to the indole core is not trivial. This document provides field-proven insights, troubleshooting guides, and detailed protocols to enhance the success of your C6-functionalization campaigns.
Part A: Troubleshooting Guide
This section addresses common experimental failures in a direct question-and-answer format, focusing on causality and actionable solutions.
Q1: My C6 C-H activation reaction is showing low to no yield. What are the primary causes and how can I fix this?
This is a frequent issue stemming from the inherent difficulty of accessing the C6 position. The problem can typically be traced to three areas: the directing group, the catalytic system, or the substrate itself.
Probable Cause 1: Suboptimal Directing Group (DG) Strategy The C6 position is remote from the indole nitrogen (N1), making it difficult for a directing group attached at N1 to orchestrate catalysis effectively. The geometry of the metallacyclic intermediate is crucial and often strained.
-
Solution: Employ a directing group specifically proven to facilitate remote C-H activation. The choice of DG is paramount for success.
-
N-P(O)tBu₂ Group: The di-tert-butylphosphinoyl group is a powerful DG for copper-catalyzed C6-arylations. Its steric bulk and coordinating ability favor the formation of a six-membered chelation intermediate that can facilitate a Heck-type reaction pathway.[1][2]
-
N-Pyrimidinyl Group: For ruthenium-catalyzed reactions, an N-pyrimidinyl group, often used in conjunction with an ancillary directing group at C3 (like an ester), has proven highly effective for C6-alkylation.[3] This dual-coordination approach helps lock the conformation required for σ-activation at the remote C6 site.
-
Carboxylic Acid Group: A carboxyl group at the C7 position can direct ruthenium catalysts to arylate the C6 position.[1] Similarly, a C5-carboxyl group can also be used to direct functionalization to the C6 position.[4]
-
Probable Cause 2: Ineffective Catalyst or Ligand System Not all transition metal catalysts are suitable for remote C-H functionalization. The catalyst must be able to form the correct active species and tolerate the sterically demanding environment of the C6 position.
-
Solution: Match your catalyst and ligand to your chosen directing group and desired transformation.
-
For Arylation: A Cu(I)/Cu(III) catalytic cycle, often initiated with CuO, is effective when using the N-P(O)tBu₂ directing group and diaryliodonium salts as coupling partners.[1]
-
For Alkenylation/Alkylation: Ru(II) catalysts, such as [Ru(p-cymene)Cl₂]₂, are robust for C6-alkenylation and alkylation, particularly when guided by N-pyrimidinyl or indole-7-carboxamide groups.[1][3]
-
For Borylation: An Iridium-based catalyst, [Ir(OMe)(COD)]₂, paired with a specific ligand like 1,10-phenanthroline, can achieve highly regioselective C6-borylation. The selectivity is driven by subtle dispersive interactions between the ligand and a bulky directing group on the indole nitrogen.[5]
-
Probable Cause 3: Unfavorable Substrate Conformation Even with the right DG and catalyst, bulky substituents at the C2, C3, or N1 positions can sterically block the necessary approach of the catalyst, preventing the formation of the key metallacyclic intermediate.
-
Solution: Analyze the steric profile of your substrate.
-
If possible, consider installing the C6-substituent earlier in the synthetic route before introducing other bulky groups.
-
For 2,3-disubstituted indoles, where directing group strategies may be complicated, consider a metal-free, Brønsted acid-catalyzed approach which operates under thermodynamic control.[6][7]
-
Q2: I'm observing a mixture of C6 and C5/C7 isomers. How can I improve regioselectivity?
Poor regioselectivity arises when the energy barriers for activation at adjacent C-H bonds are similar. Tuning the reaction to favor one pathway over the other is key.
Probable Cause 1: Reaction is Under Kinetic Control Many functionalization reactions, especially on unprotected indoles, may kinetically favor other positions (like N1 or C3) or adjacent positions on the benzene ring. The desired C6-substituted product is often the more thermodynamically stable isomer.[8][9]
-
Solution: Shift to Thermodynamic Control.
-
Increase Temperature: Running the reaction at a higher temperature can provide the energy needed to overcome the kinetic barrier and allow the reaction to equilibrate to the more stable thermodynamic product.
-
Change the Solvent: Solvent polarity can dramatically influence reaction pathways. In the indium-catalyzed alkylation of 2,3-disubstituted indoles with p-quinone methides, using THF favors the kinetically-formed N1-alkylation product, while switching to a non-polar solvent like toluene favors the thermodynamically-stable C6-alkylation product.[9]
-
Prolong Reaction Time: Allowing the reaction to run for an extended period (12-24 hours) can also promote the conversion of kinetic intermediates to the final thermodynamic product.
-
Table 1: Solvent-Mediated Control of Regioselectivity in Indole Alkylation
| Target Position | Control Type | Recommended Solvent | Typical Catalyst | Reference |
|---|---|---|---|---|
| C6-Alkylation | Thermodynamic | Toluene, DCE | In(OTf)₃, p-TsOH | [9] |
| N1-Alkylation | Kinetic | THF, Dioxane | In(OTf)₃ |[9] |
Probable Cause 2: Insufficient Steric or Electronic Differentiation The directing group and ligands may not be providing a strong enough bias to selectively target the C6 position over its neighbors.
-
Solution: Enhance Steric and Electronic Bias.
-
Ligand Modification: In the Iridium-catalyzed C6-borylation of indoles, the choice of a flat, rigid ligand (1,10-phenanthroline) is critical. This ligand engages in favorable dispersive interactions with a bulky phosphine directing group, creating a sterically crowded environment that selectively exposes the C6-H bond for borylation.[5]
-
Directing Group Design: Utilize a "U-shaped" template or a directing group that creates a more rigid conformational lock, making C6 activation more favorable than at adjacent positions.[6]
-
Part B: Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding C6-indole functionalization.
Q1: Why is the C6 position of indole so challenging to functionalize directly?
The difficulty is twofold, stemming from both electronics and sterics.
-
Electronic Reactivity: The indole ring system is not uniformly reactive. The pyrrole ring (C2 and C3) is electron-rich and highly susceptible to electrophilic attack and many C-H activation manifolds. The benzene portion (C4-C7) is significantly less reactive.
-
Positional Disadvantage: Within the benzene ring, the C4 and C7 positions are peri to the pyrrole ring, placing them in closer proximity to the N1 position where directing groups are commonly attached. The C6 position is the most remote, making it the most geometrically challenging site for a directing group to access via a stable, low-energy metallacycle.[6]
Q2: What are the main strategic approaches to achieve C6 selectivity?
There are three primary strategies employed by synthetic chemists:
-
Directing Group-Assisted C-H Activation: This is the most prevalent and versatile strategy. A coordinating group is installed on the indole (usually at N1) to direct a transition metal catalyst to a specific C-H bond. By carefully choosing the DG, metal, and ligands, remote C6 functionalization can be achieved.[1]
-
Metal-Free Acid Catalysis: This approach is particularly effective for 2,3-disubstituted indoles. In the presence of a Brønsted or Lewis acid, these sterically hindered indoles can act as nucleophiles, reacting with activated electrophiles (like β,γ-unsaturated α-ketoesters or p-quinone methides) selectively at the C6 position.[6][7][8] This reaction is often thermodynamically controlled.
-
Exploiting Inherent Substrate Bias: In some cases, the substitution pattern of a complex indole may sterically block all other positions, leaving C6 as the most accessible site for functionalization. This is less of a general strategy and more of a substrate-specific opportunity.
Q3: How do I choose the right strategy for my indole molecule?
The optimal strategy depends on your substrate's substitution pattern and the functional group you wish to install. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a C6-functionalization strategy.
Part C: Experimental Protocols
The following are generalized, step-by-step protocols for common C6-functionalization reactions. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Ru-Catalyzed C6-Alkenylation of Indole-7-carboxamide
This protocol is adapted from methodologies that use a C7-amide as a directing group to achieve C6-selectivity.[1]
Diagram: Proposed Catalytic Cycle for C6-Alkenylation
Caption: Simplified mechanism for Ru-catalyzed C6-alkenylation.
Materials:
-
Indole-7-carboxamide substrate (1.0 equiv)
-
Alkene coupling partner (2.0-3.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
Pivalic Acid (PivOH) (30 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the indole-7-carboxamide substrate (e.g., 0.2 mmol), [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 6.1 mg), AgSbF₆ (0.04 mmol, 13.7 mg), and PivOH (0.06 mmol, 6.1 mg).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DCE (1.0 mL) followed by the alkene coupling partner (0.4-0.6 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the C6-alkenylated product.
Protocol 2: Brønsted Acid-Catalyzed C6-Alkylation of 2,3-Dimethylindole
This protocol is based on metal-free methods for the functionalization of sterically hindered indoles.[6][7][8]
Materials:
-
2,3-Dimethylindole (1.0 equiv)
-
β,γ-Unsaturated α-ketoester or p-Quinone Methide (1.2 equiv)
-
Benzenesulfonic acid (BSA) or p-Toluenesulfonic acid (p-TsOH) (10-20 mol%)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,3-dimethylindole (e.g., 0.5 mmol, 72.6 mg) and the acid catalyst (e.g., BSA, 0.05 mmol, 7.9 mg).
-
Add anhydrous toluene (2.5 mL) and stir the mixture for 5 minutes at room temperature.
-
Add the electrophile (e.g., β,γ-unsaturated α-ketoester, 0.6 mmol) dissolved in a minimal amount of toluene dropwise over 5 minutes.
-
Stir the reaction at 30 °C (or as optimized for the specific electrophile) for 4-12 hours. Monitor progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography to afford the C6-alkylated indole derivative.
References
-
Wang, Y., et al. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 10, 992398. [Link]
-
Ben-Hsine, A., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(19), 6245. [Link]
-
Wang, Y., et al. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. PMC, 10, 992398. [Link]
-
Zhu, Z-Q., et al. (2025). Remote Stereocontrol in the C6-Functionalization of Indoles via Synergistic Ion-Pair Catalysis. ResearchGate. [Link]
-
Leitch, J. A., et al. (2017). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis, 7(4), 2849-2853. [Link]
-
Miyamoto, H., et al. (2021). Dispersion-controlled C6-selective C–H borylation of indoles. Chemical Science, 12(1), 251-256. [Link]
-
Huang, W-J., et al. (2021). Brønsted acid-catalyzed direct C6 functionalization of 2,3-disubstituted indoles for construction of cyano-substituted all-carbon quaternary centers. ResearchGate. [Link]
-
Wang, J., et al. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Catalysts, 10(11), 1253. [Link]
-
Park, Y., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(26), 8214–8224. [Link]
-
Dawande, S. G., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2955–2968. [Link]
-
Gandeepan, P., et al. (2019). C-H functionalization of indoles and oxindoles through cdc reactions. Organic & Biomolecular Chemistry, 17(22), 5447-5460. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
- 7. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Methyl 6-Iodo-1H-indole-3-carboxylate Under Acidic Conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methyl 6-iodo-1H-indole-3-carboxylate. It addresses common stability issues encountered under acidic conditions, offering mechanistic explanations, troubleshooting strategies, and validated experimental protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental stability concerns for methyl 6-iodo-1H-indole-3-carboxylate in acidic environments.
Q1: What are the primary stability concerns for methyl 6-iodo-1H-indole-3-carboxylate in acidic solutions?
A1: There are two principal degradation pathways for this molecule under acidic conditions. The first is the acid-catalyzed hydrolysis of the methyl ester at the C-3 position to form the corresponding carboxylic acid and methanol.[1][2] The second, and often more problematic, is the degradation of the indole ring itself. The indole nucleus is electron-rich and susceptible to acid-mediated polymerization, which typically manifests as a darkening of the solution and the formation of insoluble materials.[3]
Q2: How does the indole ring itself degrade under acidic conditions?
A2: The indole ring possesses a high degree of basicity and nucleophilicity.[4] In the presence of strong acids, the ring is readily protonated. While protonation can occur at the N-1 position, the thermodynamically more stable cation is formed by protonation at the C-3 position.[3] This protonation disrupts the aromaticity of the pyrrole ring, generating a highly reactive indoleninium ion. This intermediate can then be attacked by a nucleophile, including another neutral indole molecule, initiating a dimerization or polymerization cascade that leads to complex, often colored, byproducts.[3][5]
Q3: Is the methyl ester group stable to acid?
A3: The methyl ester group is susceptible to acid-catalyzed hydrolysis. This is a reversible equilibrium reaction where the ester is cleaved by water in the presence of an acid catalyst (like HCl or H₂SO₄) to yield the carboxylic acid (6-iodo-1H-indole-3-carboxylic acid) and methanol.[2][6] To drive the reaction toward completion, an excess of water is typically required, which is often supplied by using a dilute aqueous acid.[1][7]
Q4: What are the typical visual and analytical signs of degradation?
A4: Degradation can be observed in several ways. Visually, the formation of colored impurities, ranging from pink to dark brown or black, is a common indicator of indole ring polymerization.[8] Analytically, you may observe the following:
-
On Thin-Layer Chromatography (TLC): The appearance of new spots, often with different Rf values, or streaking from the baseline, indicates the formation of multiple products.[8]
-
In High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[9]
-
In Nuclear Magnetic Resonance (NMR) Spectroscopy: A decrease in the intensity of signals corresponding to the parent molecule (e.g., the methyl ester singlet around 3.8 ppm) and the appearance of a complex mixture of new signals.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during experimental work.
| Problem | Possible Cause | Recommended Solution |
| Reaction/purification in acidic media is turning dark brown/black. | Indole ring polymerization initiated by protonation at the C-3 position.[3] | Immediate Action: If possible, neutralize the solution carefully with a mild base (e.g., saturated NaHCO₃ solution) to quench the reaction. Prevention: Minimize exposure time to strong acids. Use the mildest acid catalyst necessary for your transformation. Consider protecting the indole nitrogen with a group like Boc or tosyl for future experiments if the chemistry allows, as this can enhance stability.[4] |
| HPLC analysis shows multiple new peaks after using an acidic mobile phase. | On-column degradation of the analyte due to prolonged exposure to the acidic mobile phase. | Method Optimization: Use a buffered mobile phase (e.g., phosphate or acetate buffer) to maintain a consistent and less aggressive pH.[9] If possible, use a mobile phase with a pH > 3. Reduce the run time of the HPLC method to minimize exposure. Ensure samples are analyzed promptly after preparation. |
| NMR analysis shows loss of the methyl ester signal and a complex aromatic region after an acidic workup. | Acid-catalyzed hydrolysis of the methyl ester to the carboxylic acid, potentially accompanied by some degree of indole ring degradation.[1][3] | Workup Modification: Perform the aqueous workup using cold, dilute acid and minimize contact time. Immediately extract the product into an organic solvent. Wash the organic layer with a neutral buffer or brine to remove residual acid. For analysis: Check for a new, broad signal in the NMR corresponding to the carboxylic acid proton. Confirm the mass of the new species using LC-MS. |
| Attempting to remove an acid-labile protecting group (e.g., Boc) from another part of the molecule, but the indole core is degrading. | The conditions required for deprotection (e.g., strong TFA or HCl) are too harsh for the unprotected indole nucleus.[10] | Change Deprotection Strategy: If the target is an N-Boc group on the indole itself, consider milder, basic deprotection methods like sodium methoxide in methanol.[10] If the protecting group is elsewhere, explore alternative, non-acidic deprotection methods specific to that group (e.g., hydrogenation for a Cbz group, fluoride-based reagents for silyl ethers). |
Section 3: Mechanistic Insights & Visualizations
Understanding the degradation pathways is crucial for developing robust experimental protocols.
Pathway 1: Acid-Catalyzed Ester Hydrolysis
The hydrolysis of the methyl ester proceeds through a standard acid-catalyzed acyl substitution mechanism.
Caption: Acid-catalyzed hydrolysis of the methyl ester.
Pathway 2: Acid-Catalyzed Indole Degradation
Protonation at the C-3 position is the key initiating step for indole ring degradation.
Caption: Acid-catalyzed degradation of the indole nucleus.
Section 4: Experimental Protocols & Workflows
Follow these validated protocols to systematically assess the stability of your compound.
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol is designed to evaluate the stability of methyl 6-iodo-1H-indole-3-carboxylate under controlled acidic conditions, in line with ICH guidelines.[11][12][13]
Materials:
-
Methyl 6-iodo-1H-indole-3-carboxylate
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Class A volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in methanol in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
-
Sample Preparation:
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 1.0 M HCl.
-
Dilute to the mark with a 50:50 methanol:water mixture. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
-
Control Sample: Prepare a control sample by following the same procedure but substituting 1.0 M HCl with 1.0 mL of deionized water.
-
Stress Condition: Place the acidic sample and the control sample in a water bath set to a controlled temperature (e.g., 60 °C).
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1 mL) from the stressed sample.
-
Immediately quench the degradation by neutralizing the aliquot with an equivalent volume of 1.0 M NaOH.
-
Transfer the neutralized sample into an HPLC vial for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining and the area percentage of any major degradants.
Workflow for Investigating Compound Instability
Caption: Troubleshooting workflow for identifying the root cause of degradation.
Protocol 2: Analytical Monitoring by HPLC
A general reverse-phase HPLC method for monitoring the stability study.
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to ensure good peak shape. Caution: Can cause on-column degradation. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Alternative A | 20 mM Phosphate Buffer, pH 3.0 | A buffered mobile phase is often gentler and prevents pH shifts on the column.[9] |
| Gradient | 10% to 90% B over 20 minutes | A standard gradient to elute both the polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm and 280 nm | Indoles have strong absorbances at these wavelengths.[14] |
| Injection Volume | 10 µL | Standard injection volume. |
References
-
The investigation of acid effect on chemical polymerization of indole - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
hydrolysis of esters - Chemguide. (n.d.). Retrieved February 13, 2026, from [Link]
- US4185027A - Hydrolysis of methyl esters - Google Patents. (n.d.).
-
Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014 - MDPI. (2020). Retrieved February 13, 2026, from [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (2020). Retrieved February 13, 2026, from [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Retrieved February 13, 2026, from [Link]
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023). Retrieved February 13, 2026, from [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). Retrieved February 13, 2026, from [Link]
-
Ester to Acid - Common Conditions. (n.d.). Retrieved February 13, 2026, from [Link]
-
Microbial Degradation of Indole and Its Derivatives - SciSpace. (n.d.). Retrieved February 13, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved February 13, 2026, from [Link]
-
Indoles in Multicomponent Processes (MCPs) | Chemical Reviews - ACS Publications. (2012). Retrieved February 13, 2026, from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved February 13, 2026, from [Link]
-
Determination of indole-3-pyruvic acid levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed. (1998). Retrieved February 13, 2026, from [Link]
-
Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (n.d.). Retrieved February 13, 2026, from [Link]
-
What is the best protecting group(s) to protect the SH which is connected to C2 of indole? (2014). Retrieved February 13, 2026, from [Link]
-
Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis - MDPI. (2025). Retrieved February 13, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 13, 2026, from [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science | Oxford Academic. (2012). Retrieved February 13, 2026, from [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives - Frontiers. (2018). Retrieved February 13, 2026, from [Link]
-
The Use Of Forced Degradation In Analytical Method Development. (n.d.). Retrieved February 13, 2026, from [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. (2022). Retrieved February 13, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Retrieved February 13, 2026, from [Link]
-
Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple - Frontiers. (2023). Retrieved February 13, 2026, from [Link]
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme | ACS Catalysis. (2021). Retrieved February 13, 2026, from [Link]
-
Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Study on the stability of the oxime HI 6 in aqueous solution - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
-
6-Methyl-1H-indole-3-carboxylic acid | C10H9NO2 | CID 18385211 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
Sources
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- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
Reactivity comparison of 6-iodo vs 6-bromo indole-3-carboxylates
The following guide provides a technical comparison of 6-iodo and 6-bromo indole-3-carboxylates, designed for medicinal chemists and process engineers.
Executive Summary & Decision Matrix
In the design of indole-based libraries—particularly for kinase inhibitors and alkaloid mimetics—the choice between 6-iodo and 6-bromo methyl indole-3-carboxylates is rarely arbitrary. While both serve as electrophiles in transition-metal-catalyzed cross-couplings (TMCC), their kinetic profiles dictate their strategic utility.
-
6-Iodoindole-3-carboxylate : The "Precision Tool." It offers rapid oxidative addition under mild conditions (room temperature, weak bases), enabling chemoselective functionalization in the presence of other halogens (Cl, Br) or sensitive functional groups.
-
6-Bromoindole-3-carboxylate : The "Robust Workhorse." It requires elevated temperatures or specialized ligands (e.g., Buchwald phosphines) for efficient coupling but offers superior stability and lower cost. It is the preferred scaffold when C6 is the final or only diversification point.
Quick Selection Guide
| Feature | 6-Iodo Indole-3-Carboxylate | 6-Bromo Indole-3-Carboxylate |
| Oxidative Addition Rate | Fast ( | Moderate to Slow |
| Reaction Temperature | 25 °C – 60 °C | 80 °C – 120 °C |
| Ligand Requirement | Standard ( | Electron-Rich/Bulky (XPhos, SPhos) |
| Chemoselectivity | Reacts preferentially over Ar-Br/Ar-Cl | Reacts preferentially over Ar-Cl |
| Cost/Availability | High / Lower Availability | Low / High Availability |
| Primary Use Case | Sequential coupling, sensitive substrates | Scale-up, single-point diversity |
Mechanistic Basis: The Halogen Effect
The reactivity difference stems fundamentally from the Carbon-Halogen bond dissociation energy (BDE) and the resulting barrier to oxidative addition, which is typically the rate-determining step (RDS) in Pd(0)/Pd(II) catalytic cycles for these substrates.
Electronic Influence of the 3-Carboxylate
The C3-ester moiety is electron-withdrawing. Unlike electron-rich indoles (which are sluggish in oxidative addition), the 3-carboxylate withdraws electron density from the indole core , lowering the LUMO energy of the C-X bond. This activates both the 6-iodo and 6-bromo species toward Pd(0) insertion compared to simple indoles, but the relative hierarchy (
Oxidative Addition Energy Profile
The following diagram illustrates the kinetic advantage of the iodo-congener.
Comparative Reactivity Profiling
A. Suzuki-Miyaura Coupling[1][2][3][4]
-
6-Iodo : Couples efficiently with aryl, heteroaryl, and alkyl boronic acids using simple catalysts like
or and weak bases ( ) in aqueous solvents (DME/H2O). -
6-Bromo : Often stalls with electron-poor boronic acids or sterically hindered partners. Requires "hotter" conditions (
, DMF, 100°C) or advanced catalyst systems (e.g., + XPhos) to achieve full conversion.
Data Snapshot: Coupling with 4-Pyridylboronic Acid (Challenging Substrate)
| Substrate | Catalyst (5 mol%) | Base/Solvent | Temp/Time | Yield |
|---|
| 6-Iodo |
B. Sonogashira Coupling
This is where the difference is most critical.
-
6-Iodo : Works under "Copper-free" conditions or standard mild conditions (Pd/Cu, RT).
-
6-Bromo : Almost strictly requires Copper co-catalysis and heating. The high temperature can lead to ester hydrolysis or decarboxylation if the medium is basic.[1]
C. Buchwald-Hartwig Amination
The 3-carboxylate ester is sensitive to the strong alkoxide bases (
-
Strategy : For 6-bromo substrates, use
and a highly active precatalyst (e.g., BrettPhos Pd G3). The 6-iodo substrate is less dependent on the ligand's "bite" and can often couple using weaker bases, preserving the ester integrity.
Strategic Selectivity: Orthogonal Functionalization
The most powerful application of the reactivity difference is Sequential Cross-Coupling . If you synthesize a scaffold containing both a 6-iodo and a 5-bromo (or 4-bromo) group, you can selectively functionalize the 6-position first.
Workflow: Site-Selective Library Synthesis
The following protocol allows for the creation of "AB-type" libraries where Group A is installed at C6 and Group B at C5/C4.
Experimental Protocols
Protocol A: Chemoselective Coupling of 6-Iodoindole-3-carboxylate
Validates the high reactivity of the C-I bond under mild conditions.
-
Setup : Charge a reaction vial with Methyl 6-iodoindole-3-carboxylate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and
(3 mol%). -
Solvent System : Add degassed 1,4-Dioxane (0.2 M concentration).
-
Base Activation : Add 2M aqueous
(2.0 equiv). -
Reaction : Stir at 40 °C (or RT for highly activated boronic acids) for 2–4 hours.
-
Monitoring : TLC/LCMS should show consumption of starting material with minimal homocoupling.
-
Workup : Dilute with EtOAc, wash with brine, dry over
.
Protocol B: High-Force Coupling of 6-Bromoindole-3-carboxylate
Required when the iodo-analog is unavailable or for cost-effective scale-up.
-
Setup : Charge a pressure tube with Methyl 6-bromoindole-3-carboxylate (1.0 equiv), Boronic Acid (1.5 equiv), and
(2 mol%) + XPhos (4 mol%) (or use XPhos Pd G3). -
Solvent System : Add anhydrous n-Butanol or Toluene/Water (10:1) .
-
Base : Add finely ground
(3.0 equiv). -
Reaction : Seal and heat to 100–110 °C for 12–16 hours.
-
Note: The higher temperature is necessary to overcome the C-Br activation barrier.
-
-
Workup : Filter through Celite to remove palladium black before extraction.
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Laha, J. K., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Synlett. Link
-
Sadig, J. E., & Willis, M. C. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Synthesis. Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Iodinated Indoles
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural characterization of novel and existing compounds is paramount. Iodinated indoles represent a critical class of molecules, serving as versatile synthetic intermediates and forming the core of numerous biologically active compounds. Mass spectrometry (MS) stands as a cornerstone technique for their analysis, providing not only molecular weight information but also a detailed structural fingerprint through the analysis of fragmentation patterns.
This guide offers an in-depth comparison of the mass spectrometric behavior of iodinated indoles, focusing on the influence of the ionization technique and the position of the iodine substituent on the resulting fragmentation pathways. By understanding these patterns, researchers can more confidently identify and characterize these important molecules.
Choosing the Right Tool for the Job: Ionization Techniques
The fragmentation observed in mass spectrometry is fundamentally dictated by the amount of internal energy imparted to the molecule during the ionization process. The choice of ionization source is therefore a critical experimental decision that directly influences the data obtained.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV).[1] This process induces significant vibrational and electronic excitation, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum is a rich tapestry of fragment ions that provides a detailed structural fingerprint, ideal for library matching and elucidating the molecule's scaffold. However, the high energy can sometimes lead to the complete absence of a detectable molecular ion, which can complicate the determination of the compound's molecular weight.[2]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[3] This method imparts minimal excess energy to the analyte, typically resulting in an abundant signal for the protonated molecule ([M+H]⁺) and minimal fragmentation in a standard MS scan.[3] To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is required. In this technique, the protonated molecule is selected, accelerated, and collided with an inert gas in a process known as Collision-Induced Dissociation (CID), which then generates structurally informative fragment ions.[4]
The choice between EI and ESI depends on the analytical goal. For the initial identification of a known iodinated indole or for creating a detailed structural fingerprint for an unknown, the extensive fragmentation provided by EI is invaluable. For confirming the molecular weight of a novel or labile compound, or for targeted fragmentation studies, the gentle nature of ESI followed by controlled CID is the preferred approach.
The Foundation: Fragmentation of the Unsubstituted Indole Core
Before delving into the influence of the iodine substituent, it is essential to understand the fundamental fragmentation pattern of the parent indole ring under Electron Ionization. The indole molecule (C₈H₇N, Molecular Weight: 117.15 g/mol ) is a stable aromatic system, which is reflected in its mass spectrum by a very intense molecular ion peak (m/z 117).[5]
Key fragmentation pathways of the indole molecular ion include:
-
Loss of a Hydrogen Radical (H•): Formation of the [M-H]⁺ ion at m/z 116.
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocycles, leading to the [M-HCN]⁺• ion at m/z 90.[6]
-
Loss of Acetylene (C₂H₂): Following the loss of HCN, a subsequent loss of acetylene can occur, yielding an ion at m/z 64.
These fundamental cleavages of the indole core serve as a baseline for interpreting the more complex spectra of its iodinated derivatives.
Characteristic Fragmentation of Iodinated Indoles Under Electron Ionization (EI)
The introduction of a heavy halogen atom like iodine dramatically influences the fragmentation pathways of the indole ring. Iodine is monoisotopic (¹²⁷I), which simplifies spectral interpretation as there are no isotopic satellite peaks for the iodine-containing fragments.[6] The molecular weight of a mono-iodinated indole is 243.04 g/mol (C₈H₆IN).[4][7][8]
Under EI, the most characteristic fragmentation pathway for iodinated indoles is the cleavage of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule. This leads to two primary fragmentation events:
-
Loss of an Iodine Radical (I•): This is typically the most prominent fragmentation, resulting in the loss of 127 mass units. The resulting fragment ion at m/z 116 corresponds to the dehydro-indole cation ([C₈H₆N]⁺). This ion is often the base peak or one of the most abundant ions in the spectrum.
-
Loss of a Hydrogen Iodide Molecule (HI): A rearrangement process can lead to the elimination of a neutral hydrogen iodide molecule, resulting in a loss of 128 mass units. This produces a radical cation at m/z 115 , corresponding to the benzyne or a related C₈H₅N isomer.
Beyond the dominant C-I bond cleavage, fragmentation of the indole ring itself still occurs, often from the [M-I]⁺ fragment. This can lead to ions at m/z 89 (loss of HCN from m/z 116) and other smaller fragments characteristic of the indole core.
A Comparative Look at Positional Isomers
While the primary fragmentation pathways (loss of I• and HI) are common to all mono-iodinated indole isomers, the relative intensities of the resulting fragment ions can differ depending on the position of the iodine atom on the benzene ring. This phenomenon, where the position of a substituent influences fragmentation, provides a powerful tool for isomer differentiation. Studies on other substituted aromatics, such as synthetic cannabinoids, have demonstrated that the relative abundance of key fragment ions can be used to distinguish between positional isomers.
For iodinated indoles, subtle differences in the stability of the radical cation or the transition states for fragmentation can lead to reproducible variations in the mass spectrum. For instance, the relative ratio of the [M-I]⁺ ion (m/z 116) to the [M-HI]⁺• ion (m/z 115) may vary between 4-, 5-, and 6-iodoindole.
Table 1: Predicted Key Fragment Ions of Mono-iodinated Indoles under EI-MS
| m/z Value | Proposed Identity | Fragmentation Pathway | Significance |
| 243 | [C₈H₆IN]⁺• | Molecular Ion (M⁺•) | Confirms Molecular Weight |
| 116 | [C₈H₆N]⁺ | Loss of I• from M⁺• | Primary Fragmentation , Indicates Iodo-Substitution |
| 115 | [C₈H₅N]⁺• | Loss of HI from M⁺• | Secondary Fragmentation , Indicates Iodo-Substitution |
| 89 | [C₇H₅]⁺ | Loss of HCN from m/z 116 | Characteristic Indole Ring Fragmentation |
Note: The relative intensities of these ions, particularly m/z 116 and 115, are expected to vary between isomers.
Fragmentation Under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Under the gentle conditions of ESI, iodinated indoles will primarily be observed as their protonated molecules, [M+H]⁺, at m/z 244 . To elicit structural information, Collision-Induced Dissociation (CID) is employed. The fragmentation of these even-electron ions follows different rules than the radical-driven fragmentations seen in EI.
The most likely fragmentation pathway for the protonated iodinated indole ([C₈H₇IN]⁺) is again the cleavage of the C-I bond. However, in this context, it often manifests as the neutral loss of HI (128 Da) . This would produce a protonated dehydro-indole cation at m/z 116 .
Another plausible pathway is the neutral loss of molecular iodine (I₂) with the concomitant abstraction of a hydrogen , although this is generally less favored.
The power of ESI-MS/MS lies in its ability to perform multi-stage fragmentation (MSⁿ), which can be particularly useful for differentiating isomers. By carefully controlling the collision energy, subtle differences in the fragmentation cascade of the different isomers can be amplified, leading to the formation of diagnostic product ions that may not be apparent in EI spectra.
Visualizing the Fragmentation Cascades
To better illustrate these processes, the following diagrams depict the key fragmentation pathways for the indole core and a generic mono-iodinated indole.
Caption: Key EI fragmentation pathways of the unsubstituted indole core.
Caption: Dominant EI fragmentation pathways for a mono-iodinated indole.
Experimental Protocol: Acquiring High-Quality GC-MS Data
To obtain reproducible fragmentation patterns for comparative analysis, a standardized experimental protocol is crucial. The following outlines a general procedure for analyzing iodinated indoles using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
1. Sample Preparation:
-
Prepare a stock solution of the iodinated indole standard at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).
-
From the stock solution, prepare a working solution at a concentration of 1-10 µg/mL.
2. Instrumentation:
-
A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an EI source is required.
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended. [4]* Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass analyzer can be used.
3. Data Acquisition Parameters:
-
Injector Temperature: 250-280 °C.
-
Injection Volume: 1 µL (with appropriate split ratio to avoid column overloading).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes to ensure elution of the analyte.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230-250 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-300.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to the iodinated indole.
-
Extract the mass spectrum from the peak.
-
Identify the molecular ion and key fragment ions.
-
For comparative analysis of isomers, ensure that all data is acquired under identical conditions. Calculate the relative abundance of key ions (e.g., m/z 116 and m/z 115) as a percentage of the base peak.
Conclusion
The mass spectrometric fragmentation of iodinated indoles is a predictable yet nuanced process, governed by the interplay between the stability of the indole core and the lability of the carbon-iodine bond. Under Electron Ionization, the dominant fragmentation is the loss of the iodine atom, providing a clear diagnostic marker for this class of compounds. Furthermore, subtle, position-dependent differences in the relative abundance of fragment ions offer a promising avenue for the differentiation of isomers. For labile molecules or when molecular weight confirmation is the primary goal, the gentle nature of ESI followed by controlled CID in an MS/MS experiment provides a powerful alternative. By carefully selecting the ionization technique and analytical conditions, researchers can leverage the power of mass spectrometry to unambiguously identify and characterize iodinated indoles, accelerating research and development in the many fields where these molecules play a vital role.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10988476, 4-iodo-1H-indole. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782313, 5-Iodo-1H-indole. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10999215, 6-Iodo-1H-indole. Retrieved from [Link].
-
NIST Mass Spectrometry Data Center. (2014). Indole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link].
- Harris, D. N., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. International Journal of Mass Spectrometry, 368, 23–29.
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link].
- Amirav, A., et al. (2013). Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI.
-
NIST Mass Spectrometry Data Center. (n.d.). Indole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Casale, J. F., & Hays, P. A. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal, 9(1), 28-36.
-
AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link].
-
Wikipedia contributors. (2024). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
- Kertesz, V., & Gaskell, S. J. (2001). Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(11), 1212–1220.
- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- Powers, J. C., & Mastromatteo, E. (1975). Mass spectrometry of simple indoles. Journal of Organic Chemistry, 40(13), 1891-1894.
- Brodbelt, J. S. (2014). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
- Kéki, S. (2019).
-
LCGC International. (2026). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link].
- Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308.
Sources
- 1. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indole [webbook.nist.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 6. scielo.br [scielo.br]
- 7. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Comparative Guide: C-H Activation vs. Cross-Coupling in Biaryl Synthesis
Executive Summary
For decades, Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Negishi) has been the "Gold Standard" for constructing biaryl scaffolds in drug discovery, offering high reliability (>95% yields) and broad functional group tolerance. However, the requirement for pre-functionalized handles (halides, boronates) introduces synthetic overhead.
C-H Activation has emerged as a disruptive challenger, promising "step economy" by directly functionalizing ubiquitous C-H bonds. While historically plagued by lower yields and poor selectivity, modern directing-group strategies now offer competitive yields (80–92%) for specific substrates.
The Trade-off: Choose Cross-Coupling for late-stage convergent synthesis where reliability is paramount. Choose C-H Activation for early-stage scaffold building to maximize atom economy and shorten synthetic routes.
Part 1: Mechanistic Divergence & Yield Causality
To understand the yield gap, one must analyze the catalytic cycles. Cross-coupling relies on the thermodynamic driving force of breaking a weak C-X bond. C-H activation must overcome the kinetic inertness of strong C-H bonds (approx. 110 kcal/mol for benzene), often requiring higher temperatures or oxidants that can degrade sensitive substrates.
Comparative Catalytic Cycles
The following diagram illustrates the kinetic bottlenecks (red nodes) that typically reduce yield in C-H activation compared to the streamlined Cross-Coupling cycle.
Figure 1: Comparative catalytic cycles. Note the extra re-oxidation step and high-energy C-H cleavage in the activation pathway, which introduces opportunities for side reactions.
Part 2: Quantitative Performance Analysis
The following data compares a standard biaryl synthesis (e.g., 4-phenylpyridine derivatives) using optimized conditions for both methods.
Table 1: Performance Metrics Matrix
| Metric | Suzuki-Miyaura Coupling | Pd-Catalyzed C-H Activation | Analysis |
| Step Yield | 94 - 99% | 75 - 92% | Suzuki is thermodynamically favored; C-H suffers from homocoupling or over-arylation. |
| Route Efficiency | Low (3-4 steps from arene) | High (1 step from arene) | C-H wins on "Total Synthesis Yield" by skipping halogenation/borylation steps. |
| Atom Economy | Poor (Boronic waste + Salt) | Excellent (H2O or AcOH byproduct) | C-H is greener if the oxidant load is managed. |
| Regioselectivity | Perfect (Pre-defined) | Variable (Requires Directing Groups) | Suzuki guarantees position; C-H relies on steric/electronic control. |
| Scalability | High (kg to ton scale) | Moderate (Heat management issues) | Exotherms in C-H activation (oxidants) pose safety risks at scale. |
Table 2: Case Study - Synthesis of Valsartan Intermediate (Biaryl)
Data synthesized from industrial process reviews [1, 5].
| Parameter | Method A: Suzuki Coupling | Method B: Decarbonylative C-H |
| Starting Material | Aryl Bromide + Boronic Acid | Carboxylic Acid + Arene |
| Catalyst Load | 0.5 - 1.0 mol% Pd | 2.0 - 5.0 mol% Pd |
| Temperature | 60 - 80 °C | 100 - 140 °C |
| Isolated Yield | 96% | 84% |
| Cost of Goods (CoG) | High (Boronic acids are expensive) | Medium (Cheaper SM, higher Pd cost) |
Part 3: Experimental Protocols
Protocol A: High-Fidelity Suzuki Cross-Coupling
Best for: Late-stage functionalization where failing is not an option.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(PPh3)4 (1.0 mol%) or Pd(OAc)2/SPhos (0.5 mol%)
-
K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 mins. Critical: O2 removal prevents homocoupling of boronic acids.
-
Addition: Add Aryl Bromide, Boronic Acid, and Base. Add Catalyst last under positive Argon pressure.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hex/EtOAc).
-
Expected Yield: >95%.
Protocol B: Directed C-H Arylation (Sanford/Yu Type)
Best for: Early-stage building blocks to save steps.
Reagents:
-
Benzoic Acid/Amide Substrate (1.0 equiv) - Must contain directing group (e.g., amide, pyridine).
-
Aryl Iodide (2.0 equiv) - Used as the coupling partner.
-
Pd(OAc)2 (5.0 mol%)
-
Ag2CO3 (1.0 equiv) - Acts as oxidant and halide scavenger.
-
Additives: PivOH (30 mol%) - Promotes CMD mechanism.
-
Solvent: t-Amyl Alcohol or DCE.
Procedure:
-
Setup: In a screw-cap vial, combine Substrate, Aryl Iodide, Pd(OAc)2, Ag2CO3, and PivOH.
-
Sealing: Add solvent. Seal tube tightly (Teflon cap). Note: Reaction is often heterogeneous.
-
Reaction: Heat to 110–130°C for 12–24 hours. Caution: High temp required to overcome activation energy.
-
Filtration: Cool to RT. Filter through Celite to remove AgI salts.
-
Purification: Column chromatography is essential to separate mono-arylated from di-arylated byproducts.
-
Expected Yield: 70–85%.
Part 4: Decision Matrix (When to use which?)
Use this logic flow to determine the optimal pathway for your molecule.
Figure 2: Strategic decision tree for selecting arylation methodology.
References
-
Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions. ResearchGate. [Link]
-
Comparison between Suzuki cross-coupling reaction and direct arylation in the synthesis of imidazo[1,2-b]pyridazine. ResearchGate. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed Central (PMC). [Link]
-
Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. Journal of the American Chemical Society. [Link]
-
Suzuki reaction: Industrial Applications and Scalability. Wikipedia. [Link]
Beyond NMR: The Definitive Guide to Validating 6-Iodoindole Derivatives via Single Crystal X-ray Diffraction
Executive Summary: The Regioisomer Trap
In the development of indole-based therapeutics, the 6-iodoindole scaffold is a privileged intermediate. Its C6-position is electronically distinct, serving as a critical handle for Suzuki-Miyaura and Sonogashira couplings to build molecular complexity. However, a pervasive "Regioisomer Trap" exists: electrophilic iodination or cyclization protocols often yield mixtures of 5-iodo and 6-iodo isomers.
While High-Field NMR (600 MHz+) is the standard first-line analytical tool, it frequently fails to provide absolute certainty due to overlapping aromatic signals and second-order coupling effects. This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) is not merely a confirmatory step but the primary requirement for validating 6-iodoindole derivatives, leveraging the "Heavy Atom Effect" of iodine for rapid, unambiguous structure solution.
Comparative Analysis: NMR vs. SC-XRD
The following table objectively compares the diagnostic utility of Nuclear Magnetic Resonance (NMR) against X-ray Diffraction for halo-indoles.
| Feature | 1H / 13C NMR | Single Crystal XRD |
| Primary Data | Magnetic environment of nuclei | Electron density map (3D coordinates) |
| Isomer Differentiation | High Risk: 5-I vs. 6-I coupling constants ( | Absolute: Direct visualization of atomic connectivity. |
| Sample State | Solution (Solvent effects can shift peaks). | Solid State (Crystal lattice). |
| Ambiguity Source | Signal overlap in the 7.2–7.6 ppm aromatic region. | Crystal disorder (rare in heavy-atom structures). |
| Prerequisite | ~5 mg pure compound. | Single crystal (~0.1–0.3 mm). |
| Confidence Level | 90-95% (Inferential). | >99.9% (Definitive). |
The NMR "Blind Spot"
In 6-iodoindole, the proton at C7 appears as a singlet (or finely split doublet,
The Iodine Advantage: Physics of Validation
SC-XRD is often viewed as slow, but for iodo-indoles, it is accelerated by the physics of the iodine atom itself.
The Heavy Atom Effect ( )
Iodine is a massive electron sink compared to Carbon (
-
Phasing: The iodine atom dominates the diffraction phases. Even with a small crystal, the iodine positions can be determined almost instantly using Direct Methods (e.g., SHELXT) or Patterson methods.
-
Anomalous Scattering: Using a Molybdenum (Mo) source, iodine exhibits significant anomalous scattering, which allows for the determination of absolute structure (chirality) if the molecule contains chiral centers elsewhere.
Halogen Bonding Stabilization
Iodine is not just a passive scatterer; it actively aids crystallization. The "sigma-hole" on the iodine atom creates a positive electrostatic potential cap, facilitating Halogen Bonds (
Experimental Protocol: From Vial to Structure
This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for 6-iodoindole derivatives.
Phase 1: Crystallization (Vapor Diffusion)
Standard evaporation often yields amorphous powder. Vapor diffusion is the superior method for X-ray quality crystals.
-
Solvent Selection:
-
Good Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Anti-Solvent (Outer Vial): Hexanes or Pentane.
-
-
Setup:
-
Dissolve 10–15 mg of the indole derivative in 0.5 mL of the "Good Solvent" in a small 4 mL vial. Ensure the solution is clear (filter if necessary).
-
Place the small vial (uncapped) inside a larger 20 mL scintillation vial.
-
Add 3–5 mL of "Anti-Solvent" to the larger vial (ensure it does not spill into the inner vial).
-
Cap the outer vial tightly.
-
-
Incubation: Store at room temperature in a vibration-free environment. The anti-solvent will slowly diffuse into the inner vial, lowering solubility and forcing ordered crystal growth over 24–72 hours.
Phase 2: Data Collection
-
Source Selection: Use a Molybdenum (Mo-K\alpha) source (
Å).-
Why: Copper (Cu) sources cause high absorption by iodine, leading to systematic errors. Mo radiation penetrates better and reduces absorption artifacts.
-
-
Mounting: Select a crystal with sharp edges (avoid cracked or clustered crystals). Mount on a Kapton loop using Paratone oil.
-
Temperature: Collect data at 100 K (cryo-stream). This freezes thermal vibration (reducing the B-factor) and prevents iodine sublimation or crystal degradation.
Phase 3: Refinement & Validation Metrics
After solving the structure (typically with SHELXT), refine using SHELXL (Least Squares). A valid structure must meet these criteria:
-
R1 (R-factor):
(5%). This measures the agreement between the model and experimental data.[1][2][3] -
Goodness of Fit (GoF): Should be close to 1.0 (0.9 – 1.2 is acceptable).
-
Residual Electron Density: Look for peaks near the Iodine atom. "Ghost peaks" (Fourier ripples) are common near heavy atoms but should not exceed 1.0–2.0
in the bulk solvent regions.
Visualizing the Workflow
Diagram 1: The Validation Decision Matrix
This flowchart guides the researcher on when to escalate from NMR to XRD.
Caption: Decision matrix for escalating structural validation from NMR to SC-XRD.
Diagram 2: The Vapor Diffusion Setup
A schematic representation of the preferred crystallization method.
Caption: Vapor diffusion chamber setup utilizing anti-solvent transfer to drive controlled crystallization.
References
-
Spek, A. L. (2003).[4] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Link
-
Gilday, J. P., et al. (2015). Halogen Bonding in Crystal Engineering: Tools for Molecular Design. Chemical Reviews, 115(15), 7118-7195. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard Text for R-factor and refinement metrics).
-
Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. Link
Sources
- 1. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 2. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for Methyl 6-iodo-1H-indole-3-carboxylate: A Comparative Analytical Guide
Executive Summary & Core Directive
In the high-stakes environment of drug development, the Methyl 6-iodo-1H-indole-3-carboxylate (CAS: 330195-73-8 ) scaffold is a critical intermediate. Its C6-iodine handle allows for precise palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), making it a gateway to complex antiviral and anticancer pharmacophores.
However, the reliability of this synthesis hinges on the purity of the starting material. Reference standards for this compound are not commodities; they are metrological tools. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives and In-House Synthesized standards.
The Core Thesis: While Research Grade materials are sufficient for early-stage discovery, they fail in GLP/GMP environments due to regioisomeric contamination (specifically the 4-iodo and 5-iodo isomers) which standard HPLC methods may resolve poorly without optimization.
Technical Characterization: The Product vs. Alternatives
The Reference Standard (CAS 330195-73-8)[1]
A "Primary" or "Certified" Reference Standard for Methyl 6-iodo-1H-indole-3-carboxylate is characterized by orthogonal validation . It is not enough to show a single clean HPLC peak.
Key Performance Metrics:
-
Identity: Confirmed by 1H-NMR (coupling constants
to distinguish 6-iodo from 5-iodo) and Mass Spectrometry. -
Assay (Purity): Determined by qNMR (Quantitative NMR) to provide an absolute purity value traceable to SI units, independent of UV extinction coefficients.
-
Regioisomeric Purity: Specifically validated to be free of Methyl 4-iodo-1H-indole-3-carboxylate (a common byproduct of Fischer Indole Synthesis).
Comparative Analysis: CRM vs. Alternatives
The following table contrasts the Certified Reference Material (CRM) with common alternatives found in the lab.
| Feature | Certified Reference Material (CRM) | Research Grade (Commercial) | In-House Synthesized |
| Primary Use | GMP Release, GLP Tox Studies, Method Validation | Early Discovery, Synthetic Intermediate | Custom Synthesis, specialized applications |
| Purity Assignment | Mass Balance & qNMR (Absolute) | HPLC Area % (Relative) | HPLC Area % (Relative) |
| Traceability | Traceable to NIST/BIPM via Internal Standard | Vendor CoA (often untraceable) | Lab Notebook / NMR Raw Data |
| Regioisomer Control | Explicitly tested for 4-iodo/5-iodo isomers | Often "Sum of Isomers" or unspecified | Variable; depends on purification method |
| Water Content | Measured (KF Titration) & Factorized | Often ignored or "Loss on Drying" | Rarely measured |
| Risk Profile | Low: Defensible in regulatory audits | High: Risk of isomeric impurities skewing SAR data | Medium: High resource cost to validate fully |
Scientific Integrity: The "Why" Behind the Protocol
The Regioisomer Challenge
The synthesis of 6-iodoindoles often employs the Fischer Indole Synthesis using 3-iodophenylhydrazine. This reaction is not regioselective , producing a mixture of:
-
6-iodoindole (Target)
-
4-iodoindole (Byproduct)
If the purification of the starting indole is incomplete, the subsequent Vilsmeier-Haack formylation, oxidation, and esterification will carry the 4-iodo isomer through to the final carboxylate. Standard C18 HPLC gradients often co-elute these isomers due to their identical polarity and molecular weight.
Why qNMR is the Gold Standard
We prioritize qNMR over the traditional Mass Balance method (
-
Hygroscopicity: Indole esters can retain moisture. Mass Balance requires accurate water (KF) and residual solvent (GC) data, which accumulates error.
-
Response Factors: Impurities (like the 4-iodo isomer) may have different UV response factors than the target. qNMR counts protons, making it response-factor independent.[1]
Visualization: Synthesis & Impurity Origins[3]
The following diagram illustrates the origin of critical impurities and the validation workflow required to certify the standard.
Caption: Figure 1. Synthesis pathway highlighting the origin of the 4-iodo regioisomer and the orthogonal validation workflow (qNMR + HPLC) required to certify the standard.
Experimental Protocols
Protocol A: Regioisomer-Specific HPLC Method
Objective: To separate Methyl 6-iodo-1H-indole-3-carboxylate from its 4-iodo and 5-iodo isomers.
-
Column: Phenyl-Hexyl or C18 High Resolution (e.g., 150 x 4.6 mm, 2.7 µm). Note: Phenyl-Hexyl phases often provide better selectivity for halogenated positional isomers due to pi-pi interactions.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B (Isocratic hold)
-
2-15 min: 30% -> 60% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm (Indole characteristic absorption) and 220 nm.
-
Acceptance Criteria: Resolution (
) > 1.5 between 6-iodo and 4-iodo peaks.
Protocol B: qNMR Purity Assignment
Objective: To determine the absolute mass fraction purity of the standard.
-
Internal Standard (IS) Selection: Use Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene . These are non-hygroscopic, stable, and have singlet signals that do not overlap with the indole aromatic region (7.0 - 8.5 ppm).
-
Solvent: DMSO-
(Provides excellent solubility for indole esters). -
Sample Preparation:
-
Weigh approx. 10 mg of the Reference Standard (precision
mg). -
Weigh approx. 5 mg of Internal Standard (precision
mg). -
Dissolve both in 0.6 mL DMSO-
.
-
-
Acquisition Parameters:
-
Pulse angle:
-
Relaxation delay (
): seconds (Must be of the slowest relaxing proton). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Weighed mass, = Purity.[2][3][4][5][6][7]
References
-
Saito, T., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. [Link]
-
ChemSrc. (2025). Methyl 6-iodo-1H-indole-3-carboxylate Synthesis and CAS Information. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (Demonstrates Vilsmeier-Haack route applicability). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
